Product packaging for Blocamicina(Cat. No.:CAS No. 49830-49-1)

Blocamicina

Cat. No.: B1345234
CAS No.: 49830-49-1
M. Wt: 1451.0 g/mol
InChI Key: BODDZCXQPQPRES-OYALTWQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Antineoplastic Glycopeptide Antibiotics

Bleomycin (B88199) belongs to the class of organic compounds known as hybrid glycopeptides and is classified as an antineoplastic antibiotic due to its antitumor activity. Glycopeptide antibiotics are a class of drugs derived from bacterial species that contain glycosylated peptide cores, which are thought to contribute to their mechanism of disrupting cellular functions. nih.gov Unlike many other antibiotic antitumor drugs, Bleomycin is cell cycle-specific, showing major effects in the G2 and M phases of cell division. drugbank.com

The primary mechanism of action for Bleomycin involves the inhibition of DNA synthesis, with some evidence suggesting a lesser inhibition of RNA and protein synthesis. drugbank.com It achieves this by inducing DNA strand breaks. wikipedia.org This process is dependent on the presence of oxygen and metal ions. drugbank.comwikipedia.org It is believed that Bleomycin chelates metal ions, primarily iron, to form a pseudoenzyme. wikipedia.org This complex then reacts with oxygen to produce superoxide (B77818) and hydroxide (B78521) free radicals, which in turn cleave the DNA strands. drugbank.comwikipedia.org This cytotoxic effect is particularly effective against rapidly dividing cancer cells. beatcancer.eucancerresearchuk.org

Historical Perspective of Bleomycin Discovery and Research Trajectory

The discovery of Bleomycin is credited to the Japanese scientist Dr. Hamao Umezawa at the Institute of Microbial Chemistry in Tokyo. nih.govacs.org In 1962, while screening culture filtrates of Streptomyces verticillus, Umezawa and his team identified a substance with anticancer activity. wikipedia.orgnih.govacs.org This discovery was published in 1966. wikipedia.orgbionity.com

Subsequent research revealed that Bleomycin is actually a mixture of related chemical compounds, with Bleomycin A2 and B2 being the major components. nih.gov Early studies in the 1960s established that Bleomycin could inhibit the growth of sarcoma tumors in mice and suppress DNA synthesis. nih.gov A significant breakthrough in understanding its mechanism came in the mid-1970s when researchers discovered that the replacement of a naturally bound copper atom with an iron atom was necessary for the drug to become highly active in degrading DNA. nih.gov This activation also required the presence of oxygen. nih.gov

The total synthesis of Bleomycin A2 was achieved in 1981 by Umezawa and his colleagues. acs.org However, the commercial production of Bleomycin continues to be from the fermentation of S. verticillus. acs.org

Key Milestones in Bleomycin Research

Year Milestone Researcher/Institution
1962 Discovery of anticancer activity in Streptomyces verticillus culture filtrates. wikipedia.orgnih.govacs.org Hamao Umezawa
1966 Publication of the discovery of Bleomycin. wikipedia.orgbionity.com Hamao Umezawa
1969 Commercial launch of Bleomycin in Japan. wikipedia.orgbionity.com Nippon Kayaku
1973 FDA approval in the United States. wikipedia.org
~1975 Discovery of iron's role in activating Bleomycin for DNA degradation. nih.gov Susan Horwitz and colleagues
1981 First total synthesis of Bleomycin A2. acs.org Umezawa and colleagues

Scope and Significance of Academic Inquiry into Bleomycin/Blocamicina

Academic research into Bleomycin is extensive and covers several key areas. A primary focus has been the elucidation of its unique mechanism of action, particularly the process of DNA cleavage. wikipedia.org This involves studying how the drug binds to specific sequences in DNA and the generation of free radicals. nih.gov Research has also shown that Bleomycin can mediate the oxidative degradation of various cellular RNAs, suggesting that RNA may also be an important target for its antitumor activity. acs.org

The development of structurally modified Bleomycin analogues has been another significant area of research. acs.org These synthetic efforts have helped to understand how different parts of the Bleomycin molecule contribute to its ability to bind to and cleave DNA. acs.org

In addition to its role in cancer treatment, Bleomycin is also used as a research tool. For instance, it is used to induce pulmonary fibrosis in animal models, which helps in studying the mechanisms of this disease. wikipedia.org This is linked to the observation that a relative deficiency of the deactivating enzyme Bleomycin hydrolase in the lungs may contribute to its toxicity in this organ. clinmedjournals.org

The significance of Bleomycin in academic research is underscored by the numerous studies dedicated to understanding its complex chemical and biological properties. This ongoing inquiry continues to provide valuable insights into cancer biology, DNA-drug interactions, and the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H84ClN17O21S3 B1345234 Blocamicina CAS No. 49830-49-1

Properties

CAS No.

49830-49-1

Molecular Formula

C55H84ClN17O21S3

Molecular Weight

1451.0 g/mol

IUPAC Name

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride

InChI

InChI=1S/C55H83N17O21S3.ClH/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);1H/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-;/m0./s1

InChI Key

BODDZCXQPQPRES-OYALTWQYSA-N

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-]

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-]

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-]

Origin of Product

United States

Biological Origin and Biosynthetic Pathways of Bleomycin

Microbial Production from Streptomyces verticillus

Bleomycin (B88199) is a secondary metabolite produced by the Gram-positive bacterium, Streptomyces verticillus. wikipedia.orgoup.com The discovery of this compound dates back to the 1960s, when Hamao Umezawa and his colleagues identified a family of glycopeptide antibiotics during the screening of fermentation broths from Streptomyces verticillus strain ATCC15003. wikipedia.orggoogle.comresearchgate.net These antibiotics were subsequently named bleomycins.

The production of bleomycin is typically achieved through aerobic fermentation in a liquid culture medium inoculated with mycelia or spores of a bleomycin-producing strain. google.com While the bacterium can be cultivated on solid media, large-scale production necessitates liquid fermentation under controlled conditions, with optimal temperatures generally ranging from 27-32°C. google.com The clinically utilized form of bleomycin is often a mixture of different congeners, primarily bleomycin A2 and B2. agscientific.comresearchgate.net

Research has focused on enhancing the yield of bleomycin through various strategies. One approach involves the metabolic regulation by supplementing the culture medium with specific signaling molecules like N-acetylglucosamine (GlcNAc), which has been found to significantly increase bleomycin yields in chemically defined media. researchgate.net Another powerful strategy is the genetic engineering of the producer strain. Studies have shown that precise amplification of the bleomycin biosynthetic gene cluster within S. verticillus can lead to a remarkable, multi-fold increase in production. eurekalert.org For instance, recombinant strains containing six copies of the gene cluster exhibited a 9.59-fold increase in bleomycin production compared to the wild-type strain. eurekalert.org

Genetic and Enzymatic Basis of Bleomycin Biosynthesis

The biosynthesis of bleomycin is a complex process orchestrated by a large assembly of enzymes encoded by a dedicated set of genes. The structural complexity of bleomycin, which features both peptide and polyketide moieties, is a direct reflection of the hybrid nature of its biosynthetic machinery. scispace.comrsc.org

The backbone of the bleomycin aglycone is assembled by a "megasynthetase" that is a hybrid of Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) modules. nih.govoup.comacs.orgnih.gov This system combines amino acid and short carboxylic acid building blocks in a sequential, assembly-line fashion. scispace.comd-nb.info The genes encoding this enzymatic factory are organized into a single biosynthetic gene cluster (BGC), designated as the blm cluster, in Streptomyces verticillus ATCC15003. nih.govoup.com

Sequencing of an 85-kb region of the S. verticillus genome revealed the complete blm gene cluster, which comprises approximately 30 distinct genes. nih.govoup.com These genes encode the core NRPS and PKS enzymes, as well as enzymes for sugar biosynthesis, tailoring reactions, regulation, and self-resistance. nih.gov The core of the assembly line consists of ten NRPS modules and one PKS module, which work in concert to construct the bleomycin aglycone. nih.govnih.gov

The NRPS and PKS modules are themselves composed of smaller, recurring domains that perform specific catalytic functions.

Adenylation (A) domain: Selects a specific amino acid and activates it. d-nb.infoacs.org

Peptidyl Carrier Protein (PCP) or Acyl Carrier Protein (ACP) domain: Covalently tethers the growing intermediate via a 4'-phosphopantetheine (B1211885) arm. scispace.comunl.edu

Condensation (C) domain: Catalyzes the formation of peptide bonds between successive amino acids. d-nb.infoacs.org

Ketosynthase (KS) domain: Catalyzes the carbon-carbon bond formation to extend the chain with a polyketide unit. unl.edu

Cyclization (Cy) and Oxidase (Ox) domains: These specialized domains are involved in forming and oxidizing the characteristic thiazole (B1198619) rings of bleomycin from cysteine residues. acs.orgacs.org

A crucial step in activating the NRPS and PKS machinery is the post-translational modification of the ACP and PCP domains. This is accomplished by a single phosphopantetheinyl transferase (PPTase), Svp, which attaches the 4'-phosphopantetheine prosthetic group, converting the carrier proteins from their inactive apo forms to their active holo forms. oup.comacs.orgunl.edu The fact that a single PPTase can modify both NRPS and PKS carrier proteins highlights its broad substrate specificity, a key feature for functional hybrid synthesis. acs.orgunl.edu

The assembly of the bithiazole moiety is a particularly intricate process catalyzed by the NRPS enzymes BlmIV and BlmIII. acs.org BlmIII contains an oxidase domain that is responsible for the oxidation of thiazoline (B8809763) intermediates to the final thiazole rings. acs.org The entire process relies on precise protein-protein interactions and modular recognition to ensure the correct sequence and chemical structure of the final product. acs.orgnih.gov

GenePredicted Function/EnzymeRole in Biosynthesis
blmIStand-alone peptidyl carrier protein (PCP)Part of the NRPS machinery. d-nb.infosecondarymetabolites.org
blmIIGlycosyltransferaseAttaches sugar moieties to the aglycone. secondarymetabolites.org
blmIIINRPS (A-PCP-Ox)Incorporates cysteine and catalyzes thiazole formation/oxidation. nih.govacs.orgacs.org
blmIVNRPS (C-A-PCP-Cy-A-PCP-Cy)Incorporates cysteine and β-alanine, involved in bithiazole formation. nih.govacs.org
blmVL-gulose-3,5-epimerase/4-keto-reductaseSugar biosynthesis (L-gulose). researchgate.netsecondarymetabolites.org
blmVINRPSIncorporates threonine. nih.gov
blmVIINRPSIncorporates alanine. nih.gov
blmVIIIPKS (KS-AT-KR-ACP)The sole polyketide synthase module. scispace.comnih.gov
blmIXNRPSIncorporates histidine and asparagine. scispace.comnih.gov
blmXNRPSIncorporates asparagine and serine. nih.gov
blmA/blmBResistance proteinsConfers self-resistance to the producing organism. oup.comoup.com
blmGNDP-D-mannose 3,5-epimeraseSugar biosynthesis (conversion to NDP-L-gulose). researchgate.net

Characterization of Biosynthetic Intermediates and Related Metabolites

The proposed biosynthetic pathway for bleomycin involves a stepwise elongation of a growing chain tethered to the NRPS/PKS enzyme complex. oup.comunl.edu The isolation and characterization of various metabolites from S. verticillus fermentation broths have provided direct evidence for this model and have allowed for the identification of key intermediates. unl.edu

The assembly is proposed to occur in three major stages: oup.comacs.org

Stage I (NRPS-mediated): The synthesis begins with the NRPS-mediated formation of a peptide intermediate, P-3A , from the amino acid precursors L-serine, L-asparagine, L-histidine, and L-alanine. oup.comacs.org The structure of a copper-complexed form of P-3A has been confirmed by X-ray crystallography. jst.go.jp

Stage II (PKS-mediated): The peptidyl intermediate P-3A is then elongated by the PKS module (BlmVIII), which incorporates a malonyl-CoA-derived unit to yield the hybrid peptide-polyketide intermediate P-4 . oup.comacs.org

Stage III (NRPS-mediated): The pathway reverts to NRPS-mediated synthesis. The intermediate P-4 is elongated with L-threonine to form P-5 . oup.comunl.edu This is followed by the successive addition of β-alanine and two L-cysteine residues, the latter of which are cyclized and oxidized to form the bithiazole moiety, ultimately yielding the intermediate P-6m , which is the penultimate aglycone. oup.comunl.edu

Subsequent tailoring steps, including glycosylation by enzymes like BlmII and potential carbamoylation, complete the biosynthesis to generate the final bleomycin molecules. acs.orgnih.gov Gene deletion experiments have further illuminated the pathway. For instance, the deletion of the blmD gene, predicted to be involved in carbamoyl (B1232498) group synthesis, resulted in the accumulation of a decarbamoyl-BLM intermediate, confirming the timing of this tailoring step. nih.gov

IntermediateDescriptionReference
P-3APeptide intermediate formed from Ser, Asn, His, and Ala. oup.comacs.orgjst.go.jp
P-4Hybrid peptide-polyketide formed by the elongation of P-3A. oup.comacs.orgunl.edu
P-5Formed by the addition of Thr to P-4. oup.comacs.orgunl.edu
P-6mIntermediate containing the bithiazole moiety, formed from P-5. oup.comunl.edu
Decarbamoyl-BLMAn intermediate lacking the carbamoyl group on the mannose sugar. nih.gov

Molecular Architecture and Structural Analogs of Bleomycin

Overview of Bleomycin (B88199) Glycopeptide Structure

The structure of bleomycin can be conceptually divided into four main functional domains: a metal-binding domain, a DNA-binding domain, a linker region, and a carbohydrate moiety. scirp.orgnih.gov This modular architecture allows for specific interactions with its biological targets. toku-e.com

Metal-Binding Domain: This N-terminal region is crucial for the biological activity of bleomycin. gpatindia.com It chelates transition metal ions, most notably iron (Fe²⁺), to form a metallobleomycin complex. nih.govpatsnap.com This domain, containing pyrimidine (B1678525), imidazole, and β-aminoalanine moieties, is responsible for the activation of molecular oxygen to produce reactive oxygen species, which in turn lead to DNA cleavage. nih.govmdpi.com The metal-binding domain is also a primary determinant of the sequence selectivity of DNA cleavage. iupac.org

DNA-Binding Domain: This C-terminal portion of the molecule typically consists of a bithiazole tail and a terminal amine substituent. scirp.orgnih.gov The bithiazole moiety is known to intercalate into the DNA double helix or bind to the minor groove, contributing significantly to the affinity of bleomycin for DNA. scirp.orgnih.goviupac.org

Linker Region: A peptide linker, often containing a methylvalerate-threonine unit, connects the metal-binding and DNA-binding domains. pnas.orgpnas.org This linker is not merely a spacer but plays a critical role in the efficiency of DNA cleavage, likely by providing the correct conformational flexibility and orientation for the two functional domains. scirp.orggpatindia.com

Carbohydrate Moiety: Attached to the metal-binding domain is a disaccharide composed of L-gulose and 3-O-carbamoyl-D-mannose. toku-e.comnih.gov This sugar moiety influences the stability of the metallobleomycin complex and contributes to the molecule's ability to be taken up by cancer cells. gpatindia.comnih.govnih.gov Studies have shown that the disaccharide itself can target tumor cells. nih.govacs.org

Identification and Classification of Natural Bleomycin Components (e.g., Bleomycin A2 and B2)

Bleomycin is not a single entity but a mixture of several closely related glycopeptides, referred to as congeners. mdpi.com These natural components are produced by Streptomyces verticillus and differ primarily in their C-terminal amine substituent. pfizer.compfizer.com The two major and most abundant components of the clinically used bleomycin mixture are Bleomycin A2 and Bleomycin B2. toku-e.compfizer.compfizer.com

The commercial preparation, Blenoxane, is composed of approximately 60% bleomycin A₂, 30% bleomycin B₂, and other minor components. mdpi.com Other naturally occurring bleomycins include Bleomycin A5, also known as pingyangmycin. mdpi.com

Table 1: Major Natural Bleomycin Components

Component Chemical Formula Molecular Weight (Da) C-Terminal Amine Substituent
Bleomycin A2 C₅₅H₈₄N₁₇O₂₁S₃ 1414 N¹-[3-(dimethylsulfonio)propyl]-bleomycinamide
Bleomycin B2 C₅₅H₈₄N₂₀O₂₁S₂ 1425 N¹-[4-(aminoiminomethyl)amino]butyl]-bleomycinamide

Data sourced from references pfizer.compfizer.com.

Rational Design and Synthesis of Novel Bleomycin Analogs

The modular nature of bleomycin's structure has made it an attractive target for the rational design and synthesis of novel analogs. mdpi.comucl.ac.uk The goal of these efforts is often to create compounds with improved efficacy, altered DNA sequence specificity, or reduced toxicity. researchgate.netnih.gov

Approaches to creating new analogs include:

Modification of the C-Terminal Tail: A significant number of analogs have been created by altering the terminal amine substituent of the bithiazole tail. nih.gov These modifications can influence the DNA binding affinity and antitumor activity of the compounds. nih.gov

Alterations to the Linker Region: Synthetic strategies have been developed to create analogs with conformationally rigid linkers to better understand the role of this domain in the molecule's three-dimensional structure and function. acs.org

Changes to the Carbohydrate Moiety: Studies have explored the effects of removing or replacing the disaccharide. nih.gov For instance, deglyco-bleomycin, which lacks the sugar portion, shows reduced potency in DNA cleavage. nih.gov Conversely, attaching the bleomycin disaccharide to other cytotoxic agents is a strategy being explored to improve their delivery to cancer cells. toku-e.com

Combinatorial Biosynthesis: Advances in understanding the genetics of bleomycin production have enabled the use of combinatorial biosynthesis to create novel analogs. mdpi.comacs.org By manipulating the non-ribosomal peptide synthetase and polyketide synthase gene clusters responsible for bleomycin synthesis, researchers can produce new variants of the molecule. mdpi.comnih.gov

One example of a rationally designed analog is FTP1, a bleomycin mimic designed to cleave DNA in a non-sequence-selective manner. rsc.org Another approach has been the creation of designer bleomycins, such as 6′-deoxy-BLM Z, which has shown significantly improved DNA cleavage activity. nih.gov

Structure-Activity Relationship Studies of Bleomycin and its Analogs

Structure-activity relationship (SAR) studies aim to correlate the specific structural features of bleomycin and its analogs with their biological activities. These studies are crucial for the development of new and improved therapeutic agents. researchgate.netnih.gov

Key SAR findings include:

The Metal-Binding Domain's Role in Selectivity: The metal-binding domain is the primary mediator of sequence-selective DNA cleavage, with a preference for 5'-GT and 5'-GC sequences. iupac.orgnih.gov Alterations in this domain have profound effects on the preferred sites of cleavage. iupac.org

The Importance of the Linker: The length and flexibility of the linker region are critical for efficient DNA cleavage. iupac.org Studies with synthetic analogs having varied linker lengths have demonstrated that the linker's structure influences the molecule's ability to adopt the correct conformation for DNA cleavage. iupac.org

The Disaccharide Moiety's Influence on Uptake and Potency: The carbohydrate moiety is not merely a passive component. It facilitates the uptake of bleomycin into cancer cells and potentiates its DNA cleavage activity. gpatindia.comnih.gov The carbamoyl (B1232498) group on the mannose sugar is particularly important for tumor cell targeting. acs.org Deglycosylation of bleomycin reduces its cytotoxic potential, not just by diminishing DNA cleavage potency but also by impairing its uptake by tumor cells. gpatindia.comnih.gov

Table 2: Summary of Structure-Activity Relationships in Bleomycin

Structural Domain Key Function(s) Impact of Modification
Metal-Binding Domain Metal chelation, oxygen activation, sequence-selective DNA cleavage Alterations can change cleavage site preference.
DNA-Binding Domain (Bithiazole Tail) DNA intercalation/minor groove binding, binding affinity Changes to the C-terminal amine affect binding strength and antitumor activity.
Linker Region Connects functional domains, influences conformation Modifications to length and rigidity impact cleavage efficiency.
Carbohydrate Moiety Cellular uptake, tumor targeting, potentiation of DNA cleavage Removal reduces cytotoxicity; modifications can enhance tumor cell targeting.

Data compiled from multiple sources nih.govgpatindia.comiupac.orgnih.govacs.orgnih.govnih.gov.

Molecular and Cellular Mechanisms of Action of Bleomycin

DNA Interaction and Damage Induction

Bleomycin's interaction with DNA is a multi-step process involving binding, intercalation, and the eventual cleavage of the DNA backbone. mdpi.compatsnap.com The structure of Bleomycin (B88199) itself is composed of several key domains, including a metal-binding domain, a DNA-binding domain (specifically the bithiazole tail), and a carbohydrate moiety, all of which are crucial for its activity. patsnap.com

The fundamental lesion induced by Bleomycin is the single-strand break (SSB) in the DNA. conicet.gov.ar The process is initiated when the activated Bleomycin complex abstracts a hydrogen atom from the C4' position of a deoxyribose sugar, preferentially within pyrimidine (B1678525) nucleotides located to the 3' side of a guanine. mdpi.compnas.org This action creates an intermediate C4' radical on the sugar moiety. mdpi.comresearchgate.net

In the presence of oxygen, this radical undergoes a series of transformations that lead to the cleavage of the C3'-C4' bond of the deoxyribose. nih.gov This results in a single-strand break, leaving behind specific termini: a 3'-phosphoglycolate at one end and a 5'-phosphate at the other, with the release of a base propenal. nih.govmdpi.comresearchgate.net This type of DNA damage effectively halts DNA replication and transcription. researchgate.net

While single-strand breaks are more frequent, the more cytotoxic lesions are the double-strand breaks (DSBs). nih.govconicet.gov.ar DSBs are thought to arise primarily from the occurrence of two proximal single-strand breaks. mdpi.com The ratio of DSBs to SSBs is estimated to be in the range of 1:3 to 1:20. mdpi.com

Two main mechanisms for DSB formation have been proposed. One model suggests that a single Bleomycin molecule, after causing the primary break on one strand, is reactivated and quickly moves to the complementary strand to induce a second cut. mdpi.compnas.org Another possibility is that two separate Bleomycin molecules act independently to create closely spaced single-strand breaks on opposite strands. conicet.gov.aracs.org The geometry of these breaks can result in either blunt or 5'-staggered ends. mdpi.com The formation of a strand break at the primary damage site appears to be a prerequisite for the attack on the secondary, opposing site. pnas.org

Table 1: Characteristics of Bleomycin-Induced DNA Scission
FeatureSingle-Strand Scission (SSS)Double-Strand Scission (DSS)
Primary LesionCleavage of one DNA strandCleavage of both DNA strands in close proximity
Initiating EventAbstraction of C4'-hydrogen from deoxyribose mdpi.comDerived from two proximal single-strand breaks mdpi.com
Resulting Termini3'-phosphoglycolate and 5'-phosphate mdpi.comBlunt or 5'-staggered ends mdpi.com
Relative FrequencyHigher (Ratio of SSS to DSS is 3:1 to 20:1) mdpi.comLower, but considered more cytotoxic conicet.gov.ar
Sequence PreferencePreferentially at 5'-G-Py (Guanine-Pyrimidine) sequences, such as 5'-GT and 5'-GC mdpi.compnas.org

In addition to direct strand scission, the intermediate C4' radical formed by Bleomycin can follow an alternative pathway, particularly under low-oxygen conditions. mdpi.comresearchgate.net This pathway leads to the formation of an oxidized apurinic/apyrimidinic (AP) site, where the base is released from the sugar-phosphate backbone, leaving a lesion in the DNA. acs.orgatsjournals.orgnih.gov These drug-induced AP sites can be accompanied by a closely opposed break in the complementary strand, creating a complex lesion that is challenging for cellular repair machinery. acs.org Studies have shown that Bleomycin-induced AP sites are substrates for repair enzymes like AP endonucleases. atsjournals.orgnih.gov

The binding of Bleomycin to DNA is a critical prerequisite for its cleaving activity. This binding is facilitated by the partial intercalation of the drug's C-terminal bithiazole tail into the DNA double helix. mdpi.compatsnap.comresearchgate.net This interaction occurs within the minor groove of the DNA. mdpi.com X-ray crystallography and NMR studies have confirmed that the bithiazole moiety wedges itself between base pairs, particularly at 5'-GT and 5'-GC sequences. mdpi.compnas.orgosti.gov This intercalation, along with hydrogen bonding between the rest of the drug and the minor groove, anchors the molecule and positions its metal-binding domain optimally to abstract a hydrogen atom from the nearby deoxyribose sugar. mdpi.com

Bleomycin is often described as a radiomimetic agent because the damage it inflicts on DNA closely resembles that caused by ionizing radiation. conicet.gov.arludovika.hu Like radiation, Bleomycin is an S-phase-independent clastogen, meaning it can induce chromosomal damage regardless of the cell cycle phase. conicet.gov.ar It produces complex and clustered DNA damage, including double-strand breaks and abasic sites with closely opposed strand breaks, which are hallmarks of damage from high-energy radiation. nih.govnasa.govnasa.gov This similarity in damage profiles means that Bleomycin activates cellular stress and DNA repair responses, such as those involving nonhomologous end-joining, that are also triggered by radiation exposure. conicet.gov.arludovika.hunih.gov

Intercalation into DNA Structure

Metal Ion Chelation and Free Radical Generation

The activity of Bleomycin is entirely dependent on its ability to chelate transition metal ions, with iron being the most therapeutically relevant cofactor. drugbank.comnih.gov The drug forms a complex with a metal ion, typically ferrous iron (Fe(II)). patsnap.compatsnap.com

Role of Metal Ions (e.g., Copper, Iron) in Activity

The cytotoxic activity of Bleomycin is critically dependent on its ability to chelate metal ions, with iron and copper being the most significant cofactors. toku-e.commdpi.com Bleomycin itself is a potent chelator, readily binding with metals like iron(II) or copper(II) to form an active metal-Bleomycin complex. mdpi.comtaylorandfrancis.comnih.gov This complex is essential for the subsequent steps of DNA damage. patsnap.com While Bleomycin can bind various metals, its interaction with iron is considered central to its DNA-cleaving ability in a biological context. nih.govpatsnap.com The formation of this intermediate metal complex is the first step in its mechanism, transforming the molecule into a biologically reactive agent capable of inducing DNA strand scission. mdpi.com Studies have shown that the presence of iron dextran (B179266) can enhance Bleomycin's cytotoxicity, whereas cobalt-chelated Bleomycin is not cytotoxic on its own. nih.gov

Pseudoenzyme Formation and Oxygen Reactivity

Upon chelating a metal ion, typically iron, the Bleomycin-metal complex forms what is described as a "pseudoenzyme". nih.govtoku-e.comtaylorandfrancis.compatsnap.com This term reflects the complex's ability to catalytically interact with molecular oxygen. taylorandfrancis.comgpatindia.com The formation of this pseudoenzyme is a pivotal step that enables the generation of highly reactive free radicals. toku-e.comnih.gov The metal-binding domain of Bleomycin, which includes a β-hydroxyhistidine, a β-aminoalanine, and a pyrimidine, forms an iron(II) complex that then interacts with oxygen to generate these damaging species. taylorandfrancis.com This reactivity with oxygen is fundamental to Bleomycin's mechanism, making its DNA-cleaving action dependent on both metal ions and oxygen concentration. nih.govtaylorandfrancis.com

Production of Superoxide (B77818) and Hydroxide (B78521) Radicals

The activated Bleomycin-iron pseudoenzyme reacts with molecular oxygen to produce reactive oxygen species (ROS), specifically superoxide and hydroxide free radicals. toku-e.comtaylorandfrancis.compatsnap.comnih.gov In the presence of a reducing agent, the metallobleomycin complex functions mechanistically as a ferrous oxidase, transferring electrons from iron(II) to molecular oxygen to create these activated oxygen species. nih.gov The hydroxyl radical, in particular, is a highly reactive species capable of attacking and destroying a wide range of biomolecules. patsnap.comportlandpress.com It is these generated free radicals that are ultimately responsible for causing the scission of DNA strands. patsnap.comwikipedia.org An alternative hypothesis suggests that Bleomycin may bind to DNA and cause scission by abstracting a hydrogen atom from a base, leading to strand cleavage through a Criegee-type rearrangement. wikipedia.org

RNA Interaction and Inhibition of Synthesis

While the primary target of Bleomycin is DNA, it also demonstrates activity through the intercalation of RNA and the inhibition of RNA synthesis. pfizermedicalinformation.comtoku-e.comtoku-e.com This effect is generally considered to be less significant than the inhibition of DNA synthesis. nih.govdrugbank.compediatriconcall.com Studies have shown that Bleomycin inhibits cellular RNA synthesis in a nonspecific manner. nih.gov Interestingly, research on the biological activity of messenger RNA (mRNA) in a wheat germ embryo translation system found that while high concentrations of Bleomycin inhibited protein synthesis, it was not due to a modification of the mRNA itself. nih.gov When globin mRNA was pretreated with high concentrations of Bleomycin and the drug was subsequently removed, its ability to function in the test system was not diminished, suggesting the inhibition affects the synthesis process rather than the function of existing RNA molecules. nih.gov Furthermore, the effect on RNA synthesis can vary; enzymatic synthesis directed by DNA rich in dAdo and dThd is inhibited, while synthesis directed by dGuo, dCyd-rich DNA is stimulated. capes.gov.br

Cellular Cycle Perturbation and Interruption Mechanisms

Bleomycin induces significant perturbations in the cell cycle, primarily causing cells to accumulate in the G2 and M phases. nih.govpfizermedicalinformation.comtoku-e.comdrugbank.com This cell cycle arrest is a direct consequence of the DNA damage it inflicts. patsnap.com The DNA strand breaks trigger the DNA Damage Response (DDR) pathway, leading to the activation of proteins such as ATM (ataxia telangiectasia mutated) and ATR (ATM-Rad3-related). patsnap.com These activated proteins then phosphorylate downstream effectors, including the crucial tumor suppressor protein p53. patsnap.com The activation of p53 leads to cell cycle arrest, providing the cell with time to attempt DNA repair. patsnap.com Research in cervical cancer cells has shown that Bleomycin can downregulate the expression of cyclin A2 and cyclin B1, leading to arrest at the G2/M phase. nih.gov This process was found to be mediated by the activation of a TGF-β induced p21 cascade. nih.gov

Induction and Regulation of Apoptosis Pathways

If the DNA damage induced by Bleomycin is too severe to be repaired, the cell is eliminated through apoptosis, or programmed cell death. patsnap.comresearchgate.net The activation of p53 is a key event that can initiate the apoptotic pathway. toku-e.compatsnap.com Bleomycin has been shown to induce apoptosis through both the extrinsic and intrinsic pathways. nih.govspandidos-publications.com

Extrinsic Pathway: Some studies show Bleomycin activates caspase-8, the initiator caspase for the extrinsic pathway. nih.govphysiology.org This activation can occur within hours of treatment and precedes the activation of effector caspases like caspase-3 and -6. nih.gov

Intrinsic Pathway: Other research indicates that Bleomycin induces apoptosis via an intrinsic, mitochondria-mediated pathway. spandidos-publications.com This is supported by findings that show an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. spandidos-publications.com The activation of caspase-9, the initiator of the intrinsic pathway, has also been observed following Bleomycin treatment. physiology.org

In studies on nasal polyp-derived fibroblasts, Bleomycin induced apoptosis in a concentration-dependent manner, as detailed in the table below.

Bleomycin A5 ConcentrationPercentage of Apoptotic Cells (Mean ± SD)
0 µM (Control)7.25 ± 2.09%
100 µM23.50 ± 4.09%
200 µM55.27 ± 8.17%
400 µM88.32 ± 7.39%
Data sourced from a study on nasal polyp-derived fibroblasts exposed to Bleomycin A5. spandidos-publications.com

Inhibition of DNA Synthesis

The central mechanism of Bleomycin's cytotoxic action is the inhibition of DNA synthesis. nih.govpfizermedicalinformation.comdrugbank.compediatriconcall.comtargetmol.com This inhibition is a direct result of the extensive single- and double-stranded breaks inflicted upon the DNA molecule by the free radicals generated by the Bleomycin-metal complex. pfizermedicalinformation.compatsnap.comtargetmol.com The fragmentation of the DNA template prevents its replication. nih.gov Studies in various cell lines and enzyme systems have consistently demonstrated this inhibitory effect. medicaljournalssweden.semedicaljournalssweden.secapes.gov.br In L5178y mouse lymphoma cells, for instance, Bleomycin strongly reduces DNA synthesis while leaving RNA and protein synthesis largely unaffected at similar concentrations. capes.gov.br The inhibition of DNA synthesis has been observed in keratinizing tissue culture lines and intact mouse epidermis, confirming its effect in epithelial tissues. medicaljournalssweden.semedicaljournalssweden.se

Modulation of Tumor Angiogenesis

Bleomycin's interaction with the process of angiogenesis—the formation of new blood vessels from pre-existing ones—is complex and appears to be context-dependent. In the setting of oncology, its mechanism is often linked to the inhibition of neovascularization, which is critical for tumor growth and survival. scielo.org.za Research indicates that Bleomycin can inhibit the development of new blood vessels in cultured tumor biopsies, suggesting a direct anti-angiogenic effect. scielo.org.za This modulation is achieved through various molecular and cellular mechanisms, including the regulation of key signaling molecules and direct action on the endothelial cells that form the lining of blood vessels. up.ac.zaresearchgate.net

Role of Vascular Endothelial Growth Factor (VEGF)

Vascular Endothelial Growth Factor (VEGF) is a primary regulator of angiogenesis, and its signaling pathway is a frequent target in cancer therapy. researchgate.netaai.org While Bleomycin has been observed to increase VEGF production in the context of pulmonary fibrosis, its role in tumor angiogenesis is distinct. researchgate.netnih.govresearchgate.net In tumor models such as hemangiomas, where pro-angiogenic factors like VEGF are abundant, Bleomycin's therapeutic effect is attributed to its ability to inhibit neovascularization. scielo.org.za

Studies using models of Bleomycin-induced tissue injury have underscored the importance of the VEGF pathway. The introduction of anti-VEGF agents, such as the antibody bevacizumab or a soluble form of the VEGF receptor (sflt-1), can mitigate tissue damage, highlighting VEGF's role in the pathological processes associated with Bleomycin. aai.orgscispace.com This suggests that Bleomycin's efficacy in certain tumors may be linked to its disruption of the delicate balance of pro- and anti-angiogenic factors, including the VEGF signaling cascade, which is essential for sustained tumor growth.

Table 1: Research Findings on Bleomycin and VEGF

Finding Model System Implication for Angiogenesis Reference(s)
Bleomycin treatment induces VEGF production. In vitro (HUVECs) & In vivo (mouse lung tissue) Pro-angiogenic in fibrosis models. researchgate.netnih.govresearchgate.net
Neutralization of VEGF attenuates Bleomycin-induced effects. In vivo (mouse models) Highlights VEGF as a key mediator of Bleomycin's pathological effects. researchgate.netaai.org
Anti-VEGF therapy (sflt-1 gene transfer) reduces Bleomycin-induced lung injury and fibrosis. In vivo (mouse models) Confirms the critical role of VEGF in Bleomycin-associated pathology. aai.org
Pro-angiogenic factors like VEGF are present in hemangiomas where Bleomycin inhibits neovascularization. Ex vivo (cultured human hemangioma biopsies) Suggests Bleomycin's anti-tumor effect involves counteracting VEGF-driven angiogenesis. scielo.org.za

Role of Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator that responds to low oxygen levels (hypoxia) within the tumor microenvironment by activating genes involved in survival, metabolism, and angiogenesis, including VEGF. aging-us.commdpi.com The relationship between Bleomycin and HIF-1α is multifaceted. In non-tumor models, such as Bleomycin-induced pulmonary fibrosis, HIF-1α expression is often upregulated. aging-us.commdpi.comphysiology.org

Table 2: Research Findings on Bleomycin and HIF-1α

Finding Model System Key Interaction Reference(s)
HIF-1α expression is elevated in Bleomycin-induced fibrosis. In vivo (mouse/rat models) HIF-1α is involved in the pathological response to Bleomycin. aging-us.commdpi.comphysiology.org
Bleomycin treatment can upregulate HIF-1α protein levels. In vitro (A549 cells) Suggests a direct cellular mechanism for HIF-1α activation by Bleomycin. nih.gov
HIF-1α mediates the induction of pro-fibrotic/pro-angiogenic genes like PAI-1. In vitro (macrophage cell lines) & In vivo (mouse models) Links Bleomycin, HIF-1α, and key downstream effectors of angiogenesis. nih.govmdpi.comphysiology.org
Inhibition of HIF-1α partially reverses Bleomycin-induced fibrosis. In vitro (BEAS-2B cells) Establishes HIF-1α as a potential therapeutic target to counteract Bleomycin's effects. aging-us.com

Direct Effects on Endothelial Cells

Endothelial cells are a primary target of Bleomycin's cytotoxic and anti-angiogenic activity. nih.gov Studies have consistently shown that Bleomycin can directly induce apoptosis in endothelial cells, thereby inhibiting the fundamental cellular component of blood vessels. up.ac.zanih.gov This effect is typically dose-dependent. researchgate.net Beyond inducing cell death, Bleomycin also impairs key endothelial cell functions required for angiogenesis, such as migration and the ability to form capillary-like structures in vitro. up.ac.zaresearchgate.net

However, Bleomycin can also have a pro-inflammatory activating effect on endothelial cells. It has been shown to induce the expression and secretion of various molecules, including:

Adhesion Molecules: such as Intercellular Adhesion Molecule 1 (ICAM-1) and Vascular Cell Adhesion Molecule 1 (VCAM-1), which facilitate the attachment of inflammatory cells. sci-hub.st

Chemokines: such as Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1), which recruit immune cells to the site. sci-hub.st

Injury Markers: In models of tissue damage, Bleomycin elevates levels of von Willebrand factor (vWF) and Plasminogen Activator Inhibitor-1 (PAI-1), indicating endothelial injury. mdpi.comnih.gov

This dual effect—inhibiting growth while promoting inflammation—contributes to a complex microenvironment that can ultimately be hostile to organized and sustained tumor angiogenesis.

Table 3: Direct Effects of Bleomycin on Endothelial Cells

Effect Observation Model System Reference(s)
Induction of Apoptosis Bleomycin causes programmed cell death in endothelial cells. In vitro (cultured endothelial cells) up.ac.zanih.gov
Inhibition of Migration Bleomycin impairs the ability of endothelial cells to move. In vitro (endothelial cell migration assays) up.ac.zaresearchgate.net
Inhibition of Tube Formation Bleomycin prevents the formation of capillary-like networks. In vitro (matrigel tube formation assays) up.ac.za
Induction of Adhesion Molecules Upregulates ICAM-1 and VCAM-1. In vitro (HUVECs) sci-hub.st
Induction of Chemokines Increases secretion of IL-8 and MCP-1. In vitro (HUVECs) sci-hub.st
Induction of Injury Markers Elevates levels of vWF and PAI-1. In vivo (mouse models) mdpi.comnih.gov

Investigation of Bleomycin S Cellular and Subcellular Targets

Primary Target: Deoxyribonucleic Acid (DNA)

The main mode of action for Blocamicina is the inhibition of DNA synthesis, which is achieved through its ability to cause both single- and double-strand breaks in the DNA backbone. researchgate.netnih.govpatsnap.com This DNA-cleaving action is dependent on the presence of oxygen and metal ions, with the activated this compound-metal complex abstracting a hydrogen atom from the deoxyribose sugar, ultimately leading to strand scission. patsnap.commdpi.com The cytotoxicity of this compound is thought to primarily stem from its capacity to mediate double-strand DNA cleavage. mdpi.com

Sequence Specificity of DNA Cleavage

This compound does not cleave DNA randomly; it exhibits a preference for certain nucleotide sequences. The most frequently targeted sites are 5'-GT and 5'-GC dinucleotide sequences. researchgate.netmdpi.comdntb.gov.ua More extensive analysis has revealed a broader consensus sequence for cleavage in cellular DNA, identified as 5′-RTGTAY (where R is a purine (B94841) (G or A), Y is a pyrimidine (B1678525) (T or C), and the asterisk indicates the cleavage site). researchgate.netdntb.gov.ua In purified DNA, the preferred sequence is 5′-TGTAT. researchgate.netdntb.gov.ua Studies have also shown preferential cleavage at 5'-GA dinucleotides and within alternating purine-pyrimidine sequences. researchgate.netdoi.org The nucleotide immediately 5' to the purine-pyrimidine dinucleotide has a statistically significant impact on the extent of damage. oup.com

ContextPreferred Cleavage SequenceReference
General Dinucleotides5'-GT and 5'-GC researchgate.netmdpi.comdntb.gov.ua
Cellular DNA (Expanded)5'-RTGTAY (R=G/A, Y=T/C) researchgate.netdntb.gov.ua
Purified DNA5'-TGTAT researchgate.netdntb.gov.ua
Mitochondrial DNA5'-TGT*A doi.org
Other5'-GA researchgate.net

Conformational Changes in DNA upon Binding

The binding of this compound to DNA induces significant conformational changes in the double helix. The bithiazole tail of the this compound molecule is thought to bind in the minor groove of DNA. mdpi.com This interaction can lead to a bending of the DNA helix and an enlargement of the minor groove. nih.gov For instance, the binding of other molecules in the major groove can distort the helix in a way that increases the affinity of the activated this compound complex for the minor groove, thereby enhancing the efficiency of DNA degradation. nih.gov Furthermore, studies have shown that upon binding to this compound, the DNA can undergo a partial conformational change from the typical B-DNA form to an A-DNA form. nih.govresearchgate.net The specific spatial conformation of the target DNA in the complex is influenced by both the DNA binding site and the C-terminal tail of the this compound molecule. mdpi.com

Interacting Proteins and Protein Complexes

This compound interacts with several proteins within the cell, which can modulate its activity and resistance to it. Resistance to this compound can be mediated by bleomycin-binding proteins that trap the molecule. asm.org One such protein is Bleomycin (B88199) hydrolase (BLH), an enzyme that deactivates this compound. spandidos-publications.com The protein Ubc9 can form a complex with BLH, and this interaction is associated with drug resistance. spandidos-publications.com In the bloodstream, this compound has been shown to bind to plasma proteins, with a significantly higher affinity for α1-acid glycoprotein (B1211001) (AGP) than for human serum albumin (HSA). nih.govmdpi.comdiamond.ac.ukresearchgate.net This is particularly relevant as AGP levels are often elevated in cancer patients, potentially reducing the effective concentration of the drug. nih.govmdpi.comdiamond.ac.ukresearchgate.net

Protein/ComplexInteraction TypeFunctional ConsequenceReference
Bleomycin Hydrolase (BLH)Enzymatic deactivationResistance to this compound spandidos-publications.com
Ubc9Forms complex with BLHAssociated with drug resistance spandidos-publications.com
α1-acid glycoprotein (AGP)Binding in plasmaPotential reduction of drug efficacy nih.govmdpi.comdiamond.ac.ukresearchgate.net
Human Serum Albumin (HSA)Binding in plasma (lower affinity than AGP)Transport in bloodstream nih.govmdpi.comdiamond.ac.ukresearchgate.net

Chromosomal Instability and Telomeric DNA as Targets

The DNA damage induced by this compound leads to significant chromosomal instability. scielo.br This is a hallmark of its clastogenic (chromosome-breaking) activity.

Induction of Micronuclei

A direct consequence of this compound-induced chromosome breakage and instability is the formation of micronuclei. celljournal.orgspandidos-publications.com Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. spandidos-publications.com The frequency of micronuclei formation increases with the dose of this compound. nih.gov This induction of micronuclei serves as a quantifiable measure of the chromosomal damage caused by the compound. spandidos-publications.comnih.gov Interestingly, the presence of certain "radioprotector" agents like dimethylsulfoxide (DMSO) and WR-1065 can potentiate the induction of micronuclei by this compound. osti.govnih.gov

Chromosomal Aberrations

Bleomycin is a potent radiomimetic agent known for its ability to induce significant damage to the genetic material of cells, leading to a variety of chromosomal aberrations. wikipedia.orgoup.com Its primary mechanism of action involves the generation of reactive oxygen species, which cause both single- and double-strand breaks in DNA. patsnap.compfizermedicalinformation.com The nature and frequency of the resulting chromosomal damage depend on the phase of the cell cycle at the time of exposure. oup.comsci-hub.se

When cells are treated with bleomycin during the G1 phase (before DNA replication), the damage manifests primarily as chromosome-type aberrations. oup.comsci-hub.se Conversely, exposure during the S or G2 phases (during and after DNA synthesis) leads to chromatid-type aberrations. oup.comaacrjournals.org

Studies across various mammalian cell lines have characterized the specific types of damage induced by bleomycin. In cultured mouse fibroblasts (L-929), human HeLa cells, and human lymphoblasts (CCRF-CEM), the most commonly observed aberrations include chromatid gaps, breaks, fragments, and complex multiradial translocations. aacrjournals.org Research has also shown that different cell lines exhibit varying degrees of sensitivity; for instance, human lymphoblasts have demonstrated greater resistance to bleomycin-induced chromosomal damage compared to L-929 or HeLa cells. aacrjournals.org

More detailed analyses using Fluorescence In Situ Hybridization (FISH) with arm-specific painting probes in Chinese hamster primary embryonic cells have provided deeper insights. nih.govoup.com These studies revealed that bleomycin efficiently induces a wide spectrum of chromosome-type aberrations. Notably, the frequency of induced interstitial translocations (insertions) was found to be nearly equal to that of reciprocal translocations, and the frequency of pericentric inversions was higher than that of centric rings. nih.govoup.com This pattern distinguishes bleomycin's effects from those of X-rays, which typically induce a lower frequency of interstitial translocations compared to reciprocal ones. nih.govoup.com Furthermore, the distribution of these aberrations is not random; certain chromosomes, such as chromosome 8 in Chinese hamster cells, appear to be more susceptible to damage than others. nih.govoup.com

Cell LineCell Cycle Phase of ExposureObserved Chromosomal AberrationsKey Findings
Human Peripheral Blood LymphocytesG1, S, G2Dicentrics, tricentrics, centric rings, acentric fragments, double minutes, terminal lesions, chromatid gaps/breaks. sci-hub.seInduces both complex chromosome- and chromatid-type aberrations. sci-hub.se
Chinese Hamster Ovary (CHO)G2Monochromatid breaks, acentric fragments. nih.govUsed to study delayed instability and the role of interstitial telomeric sequences. nih.gov
Chinese Hamster Embryonic CellsG1Reciprocal translocations, interstitial translocations, pericentric inversions, centric rings. nih.govoup.comInduces a high frequency of interstitial translocations, unlike X-rays. Chromosome 8 is particularly susceptible. nih.govoup.com
Human HeLa, Mouse L-929, Human CCRF-CEM LymphoblastsNot Specified (20-hr exposure)Chromatid gaps, breaks, fragments, multiradial translocations. aacrjournals.orgCCRF-CEM lymphoblasts showed higher resistance than HeLa or L-929 cells. aacrjournals.org

Telomeric Instability and Rearrangements in Cultured Cells

The damaging effects of bleomycin extend to the specialized terminal structures of chromosomes known as telomeres. Telomeres are critical for maintaining genomic stability, and their damage can lead to persistent instability and complex chromosomal rearrangements. oup.comnih.gov Bleomycin induces DNA damage within the telomeric regions, as demonstrated by the co-localization of DNA damage markers (like γ-H2AX) with telomeric sequences following treatment in mouse spermatogonial cell lines. nih.govconicet.gov.ar

A significant finding from studies on cultured cells is that bleomycin can induce long-term or delayed telomeric instability, which persists for multiple cell generations after the initial exposure has ceased. nih.govresearchgate.net This phenomenon has been observed in both Chinese Hamster Ovary (CHO) cells and rat cell lines. nih.govresearchgate.net In CHO cells, the clastogenic effect of bleomycin was found to persist for at least 6 days post-treatment. nih.gov In rat cells, a higher frequency of aberrations was still detectable 10 days after a single exposure. researchgate.net

This sustained instability manifests cytogenetically in several ways:

Incomplete Chromosome Elements: Chromosomes that lack a telomeric signal at one or both ends are frequently observed. conicet.gov.arresearchgate.net

Telomere Signal Alterations: Fluorescence In Situ Hybridization (FISH) analysis reveals both the loss of telomeric signals and the appearance of duplicated or new telomeric signals at interstitial sites. nih.govresearchgate.net

Telomere Fusions: The appearance of telomere fusions in rat cells 10 days after treatment suggests that bleomycin can induce delayed telomere dysfunction, leading to end-to-end chromosome joining. researchgate.net

Interstitial Telomeric Sequence (ITS) Instability: Bleomycin has been shown to induce instability in the ITSs, which are blocks of telomeric repeats located within the chromosome arms. This can lead to the formation of acentric fragments and the insertion of these sequences into new chromosomal sites, contributing to genomic rearrangements. nih.govresearchgate.net

Cell LineTime Post-ExposureKey ObservationsEffect on Telomerase Activity
Rat Adipose-Derived Cells (ADIPO-P2)18 hours & 10 daysPersistent telomere instability, incomplete chromosomes, telomere signal loss/duplication, delayed telomere fusions. researchgate.netNot directly related to instability; activity increased at 10 days but was unchanged at 18 hours. researchgate.net
Chinese Hamster Ovary (CHO)Up to 36 daysInstability of interstitial telomeric sequences (ITSs), appearance of new FISH signals at 6 days. Effect persisted for at least 6 days. nih.govNot assessed in this study.
Mouse Spermatogonial Cells (C18-4)Not SpecifiedIncreased DNA damage (γ-H2AX) localized to telomeres. nih.govNo significant change in telomerase activity or expression of Tert/Terc. oup.comnih.gov
Mouse Lung Epithelial Cells (MLE)24, 48, 72 hoursNo significant change in average telomere length. ersnet.orgInitial increase at 24-48 hours followed by a decrease at 72 hours. ersnet.org

Preclinical and Non Clinical Research Paradigms for Bleomycin

In Vitro Cellular Studies

In vitro studies, which are conducted using cells grown in laboratory cultures, provide a foundational understanding of a compound's effects at the cellular and molecular level.

Cytotoxicity and Genotoxicity Assays in Cell Lines

Cytotoxicity assays measure a substance's ability to kill cells, while genotoxicity assays evaluate its potential to damage the genetic material within a cell's nucleus. Bleomycin (B88199) is recognized as a radiomimetic drug, meaning it induces effects similar to those of ionizing radiation, including the production of single- and double-strand DNA breaks. amazonaws.comresearchgate.netsci-hub.se

A critical metric in cytotoxicity studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process, such as cell growth, by 50%. The IC50 value is a key indicator of a compound's potency. Studies have shown that different cell lines exhibit varying sensitivity to Bleomycin.

For instance, in squamous cell carcinoma (SCC) cell lines, significant differences in sensitivity have been observed. The UT-SCC-19A cell line was found to be more sensitive to Bleomycin, with a reported IC50 value of approximately 4.0 to 4.1 nM. nih.govnih.gov In contrast, the UT-SCC-12A cell line, derived from a primary tumor, demonstrated higher resistance with an IC50 value of around 14.2 to 18.8 nM. nih.govnih.gov Another related cell line, UT-SCC-12B, from a metastasis of the same patient, showed a similar resistance with an IC50 of 13.0 +/- 1.1 nM. nih.gov

Chinese Hamster Ovary (CHO) cells are also frequently used in genotoxicity studies involving Bleomycin. conicet.gov.ar While specific IC50 values from clonogenic assays are less commonly reported in the reviewed literature for CHO cells, they are consistently used to assess chromosomal damage induced by the compound. conicet.gov.ar

Cell LineDescriptionBleomycin IC50 Value (nM)Reference
UT-SCC-19ASquamous Cell Carcinoma4.0 +/- 1.3 nih.gov
UT-SCC-19ASquamous Cell Carcinoma4.1 nih.gov
UT-SCC-12ASquamous Cell Carcinoma (Chemoresistant)14.2 +/- 2.8 nih.gov
UT-SCC-12ASquamous Cell Carcinoma (Chemoresistant)18.8 nih.gov
UT-SCC-12BSquamous Cell Carcinoma (Metastasis)13.0 +/- 1.1 nih.gov

Bleomycin's genotoxic effects are prominently studied by analyzing structural damage to chromosomes. As a clastogenic agent, it is known to induce both chromosome-type and chromatid-type aberrations. sci-hub.se These aberrations include chromosome gaps, breaks, and more complex formations like dicentric and ring chromosomes. amazonaws.comresearchgate.net

Studies in cultured human peripheral blood lymphocytes have demonstrated that Bleomycin treatment leads to a significant, dose-dependent increase in the frequency of chromosomal aberrations and micronuclei formation. amazonaws.comsci-hub.senih.gov Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division; their presence is a hallmark of genotoxic events. nih.govnih.gov

Research has shown that Bleomycin induces a predominance of acentric fragments (chromosome fragments lacking a centromere) being included in micronuclei, particularly in human leukocytes. nih.gov In CHO cells, the clastogenic effect of Bleomycin has been observed to persist for at least six days after a single pulse exposure, indicating long-lasting instability. conicet.gov.ar The types of aberrations studied include dicentrics, tricentrics, centric rings, and acentric fragments. researchgate.netsci-hub.se

The persistence of DNA damage is a crucial factor in determining the ultimate biological consequences of a genotoxic agent. Studies have evaluated the kinetics of DNA damage and repair following Bleomycin exposure. Research shows that even short treatments with low doses of Bleomycin can cause significant DNA breakage. nih.gov

The repair process for these DNA breaks can begin as early as 15 minutes after the start of treatment. nih.gov However, the continued presence of Bleomycin in the cellular environment leads to a persistent cycle of damage, as new drug molecules can replace those that have been degraded, establishing a balance between DNA damage and repair processes. nih.gov In human lymphocyte cell lines, certain complex DNA lesions induced by Bleomycin were found to be repaired slowly, with a half-life of approximately 10 hours. pnas.org This persistent damage is thought to be a key factor in the compound's cytotoxicity, as unrepaired or misrepaired double-strand breaks can trigger cellular senescence or apoptosis. nih.gov

Analysis of Chromosomal Aberrations and Micronuclei Formation

Molecular Interaction Studies in Cell-Free Systems

Cell-free systems allow researchers to study the direct molecular interactions between a drug and its target, such as DNA, without the complexity of a cellular environment.

Ligand-binding assays are used to characterize the binding affinity and specificity of a drug to its molecular target. For Bleomycin, the primary target is DNA. Bleomycin acts by intercalating into DNA, primarily binding in the minor groove. nih.gov This binding is a prerequisite for its DNA-cleaving activity, which occurs when the Bleomycin molecule, chelated with a metal ion like iron or copper, generates reactive oxygen species. chemdad.comchemicalbook.com

Studies using techniques like surface plasmon resonance have been employed to measure the binding kinetics of Bleomycin to specific DNA sequences. acs.org These assays have identified specific DNA motifs, such as 5'-ACGC/5'-GCGT, that confer strong and unique binding sites for Bleomycin. acs.org Other research has focused on Bleomycin's interaction with proteins. Electrophoretic mobility shift assays (EMSA) have demonstrated that Bleomycin can bind to certain bacterial resistance proteins, such as BRP(MBL), which may represent a mechanism of resistance. nih.gov Furthermore, spectroscopic studies have investigated Bleomycin's binding to human plasma proteins, finding that it binds with a significantly higher affinity to α1-acid glycoprotein (B1211001) (AGP) than to human serum albumin (HSA), which could influence its bioavailability and therapeutic effect. researchgate.net

Protein-Protein Interaction Analysis

The biological activity of Bleomycin (BLM) is not only a consequence of its direct interaction with nucleic acids but is also intricately linked to its engagement with various proteins and its influence on complex protein-protein interaction networks. Research in this area utilizes advanced proteomics and structural biology to elucidate mechanisms of action, resistance, and cellular response.

A primary example of direct protein-drug interaction is seen with the Bleomycin-binding protein (BLMT), a product of the ble gene found on the transposon Tn5, which confers resistance to Bleomycin. rcsb.org X-ray crystallography studies have resolved the structure of BLMT, revealing a dimeric protein with two specific binding pockets for Bleomycin. The binding of Bleomycin to BLMT induces a conformational change in the protein, specifically at a beta-turn, which is crucial for its sequestration and inactivation. rcsb.org This structural insight provides a precise model for how certain bacterial proteins can neutralize the cytotoxic agent. rcsb.org

Beyond direct binding and sequestration, Bleomycin treatment significantly modulates intracellular signaling pathways. Proteomics approaches, such as label-free liquid chromatography-mass spectrometry (LC-MS), have been employed to analyze global changes in the proteome of cells and tissues following Bleomycin exposure. nih.gov In studies of Bleomycin-induced pulmonary fibrosis, this type of analysis identified the modulation of key protein interaction networks. Ingenuity Pathway Analysis of proteins affected by Bleomycin treatment highlighted PI3K/Akt and Wnt signaling as the most significant profibrotic pathways. nih.gov Furthermore, key regulatory proteins like mechanistic/mammalian target of rapamycin (B549165) (mTOR) and extracellular signal-regulated kinase (ERK) were identified as crucial mediators of the cellular response to Bleomycin. nih.gov In yeast models, sensitivity to Bleomycin has been linked to proteins involved in DNA damage repair, such as Pph3p and Psy2p, and their interactions with checkpoint kinases like Chk1 and Rad53, demonstrating the interplay between Bleomycin's effects and the cell's protein-based repair machinery. researchgate.net

Interacting Protein/Pathway Context of Interaction Research Findings Reference
Bleomycin-binding protein (BLMT) Drug Resistance Binds and sequesters Bleomycin, preventing it from reaching its DNA target. Binding induces a specific conformational change in the protein. rcsb.org
PI3K/Akt Pathway Pulmonary Fibrosis Identified as a significant profibrotic pathway modulated in response to Bleomycin treatment in mouse models. nih.gov
mTOR and ERK Pulmonary Fibrosis Identified as key mediators of the pro-fibrotic response; Bleomycin treatment leads to their increased expression. nih.gov
Pph3/Psy2 Phosphatase Complex DNA Damage Response (Yeast) Deletion of these interacting proteins reduces the efficiency of DNA repair (NHEJ), increasing sensitivity to Bleomycin. researchgate.net
TGF-β Signaling Pulmonary Fibrosis Bleomycin treatment activates this pathway, a key event in the development of fibrosis. researchgate.net
Protein-DNA/RNA Interaction Dynamics

Bleomycin exerts its cytotoxic effects primarily by binding to and degrading nucleic acids. The dynamics of this interaction are complex, involving specific structural components of the Bleomycin molecule and influenced by the local environment and the structure of the nucleic acid target.

The interaction with DNA is the most studied aspect of Bleomycin's mechanism. The molecule has distinct domains that facilitate this process. The C-terminal bithiazole tail is crucial for DNA recognition and binding, which is thought to occur through intercalation between base pairs or by binding within the minor groove of the DNA helix. nih.gov The metal-binding domain, which chelates a metal ion such as iron or copper, is brought into close proximity to the DNA sugar-phosphate backbone, where it catalyzes the production of reactive oxygen species that lead to strand scission. nih.gov Studies have shown that Bleomycin preferentially cleaves DNA at 5'-GC-3' and 5'-GT-3' sequences. nih.gov

The dynamics of this binding have been characterized using techniques like surface plasmon resonance. Such studies on the interaction between Bleomycin B2 and a hairpin DNA substrate have documented the presence of one strong primary binding site and at least one weaker secondary site. nih.gov These experiments also revealed that the dynamics are sensitive to environmental factors, including the presence of metal ions (Fe³⁺), salt concentration, and temperature. nih.gov Interestingly, enhanced binding to a specific site does not always correlate with increased DNA cleavage at that site, suggesting that other parameters beyond binding affinity, such as the efficiency of C-4' H atom abstraction, are critical for degradation. nih.gov

Bleomycin is also capable of binding and cleaving RNA. nih.govoup.com The interaction with RNA is generally more selective than with DNA; not all RNA molecules are substrates, and those that are cleaved are typically cut at a limited number of sites. oup.com This selectivity is dependent on the secondary and tertiary structure of the RNA molecule. nih.gov For example, Fe(II)•Bleomycin has been shown to cleave tRNA, rRNA, and mRNA. oup.com Modeling studies of the interaction between Fe(II)•Bleomycin A2 and yeast tRNA suggest that the drug binds in the minor groove, similar to its DNA interaction, to mediate cleavage. oup.com

Parameter Interaction with DNA Interaction with RNA Reference
Binding Moiety Bithiazole tail and linker region Assumed to be similar to DNA binding nih.gov
Binding Site Minor groove or via intercalation Minor groove of structured regions nih.govoup.com
Sequence Selectivity Preferential cleavage at 5'-GC and 5'-GT sites Highly selective, dependent on secondary/tertiary structure nih.govoup.com
Cleavage Mechanism Metal-catalyzed oxidative damage to the deoxyribose sugar Metal-catalyzed oxidative damage to the ribose sugar nih.gov
Influencing Factors Metal ions (e.g., Fe³⁺), salt concentration, temperature Substrate conformation nih.govoup.com

In Vivo Non-Human Animal Models

A wide array of in vivo non-human animal models, primarily involving rodents like mice and rats, have been indispensable for the preclinical evaluation of Bleomycin. researchgate.net These models serve two main purposes: to investigate the antitumor efficacy of Bleomycin and its derivatives, and to study the mechanisms of its associated toxicities, most notably pulmonary fibrosis. researchgate.netmdpi.com Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunocompromised animal, are increasingly used to better recapitulate the heterogeneity and drug response of human cancers. mdpi.comresearchgate.net Furthermore, more complex animal models, including rhesus macaques, have been used to create a pulmonary fibrosis model that is phylogenetically closer to humans. ersnet.org These diverse animal models are foundational for establishing proof-of-concept for novel therapeutic strategies, evaluating drug efficacy, and understanding the biological basis of therapeutic outcomes and adverse events.

Evaluation of Tumor Growth Inhibition in Animal Models

Animal models are critical for quantifying the antitumor activity of Bleomycin, both alone and in combination with other agents or delivery methods. The primary endpoint in these studies is often the inhibition of tumor growth, which can be assessed by measuring tumor volume over time or by weighing the excised tumor at the end of the experiment.

In a murine model of Lewis lung carcinoma, intraperitoneal administration of Bleomycin resulted in a tumor growth inhibition (TGI) of 52.7% at day 10 and 71.2% at day 17 compared to a control group. mdpi.com In a separate study using a B16F10 melanoma model, a nanoaerosol formulation of Bleomycin inhibited tumor growth by a maximum of 82%. mdpi.com

Combination therapies are also extensively evaluated. Studies in malignant melanoma mouse models have shown that while Bleomycin alone had no significant tumor suppression effect, its combination with ultrasound resulted in significant tumor shrinkage. researchgate.net Similarly, combining Bleomycin with Conodin A in a cervical cancer xenograft model led to significantly smaller tumors compared to Bleomycin monotherapy. researchgate.net Electrochemotherapy (ECT), which uses electrical pulses to enhance drug uptake, has been shown to cause extensive necrosis in tumors treated with Bleomycin; in B16F10 melanoma tumors, approximately 70% of the tumor became necrotic following ECT with Bleomycin. frontiersin.org

Animal Model Treatment Key Finding (Tumor Growth Inhibition) Reference
Murine Lewis Lung Carcinoma Bleomycin (intraperitoneal) 71.2% TGI at day 17. mdpi.com
Murine B16F10 Melanoma Bleomycin Nanoaerosol Maximum TGI of 82%. mdpi.com
Malignant Melanoma Mouse Model Bleomycin + Ultrasound Significant tumor shrinkage observed, unlike with Bleomycin alone. researchgate.net
B16F10 Melanoma Mouse Model Bleomycin + Electroporation (ECT) ~70% of the tumor mass became necrotic post-treatment. frontiersin.org
Cervical Cancer (SiHa) Xenograft Bleomycin + Conodin A Combination therapy resulted in significantly smaller tumors than Bleomycin alone. researchgate.net
SCC Xenograft in Nude Mice Indium-111-Bleomycin (In-111-BLMC) More effective in reducing tumor size compared to control. nih.gov

Studies on Biomarker Modulation in Animal Tissues (e.g., TGF-β1 signaling in Bleomycin-treated animals)

The administration of Bleomycin in animal models induces significant changes in the expression and activity of various molecular biomarkers, providing insight into its mechanisms of action and toxicity. A key area of focus has been the modulation of pathways related to inflammation and fibrosis, particularly in the context of Bleomycin-induced pulmonary fibrosis.

The transforming growth factor-beta (TGF-β) signaling pathway is a critical mediator of this fibrotic process. researchgate.net Studies using Bleomycin-treated rodent models have consistently demonstrated the upregulation of TGF-β1. rsc.org For example, in rats with Bleomycin-induced pulmonary fibrosis, the expression of TGF-β1, as well as its downstream targets like collagen I and collagen III, was significantly increased in lung tissue. rsc.org This upregulation is a pivotal event, as TGF-β1 is known to promote the differentiation of fibroblasts into myofibroblasts and stimulate the excessive deposition of extracellular matrix proteins, which are hallmarks of fibrosis. nih.govatsjournals.org

Further investigation into the signaling cascade has shown that Bleomycin-induced TGF-β1 elevation leads to the activation of downstream Smad proteins. In mouse models, increased levels of TGF-β1 in bronchoalveolar lavage fluid (BALF) correlated with the phosphorylation of Smad2 in the lungs, confirming the activation of this canonical signaling pathway. researchgate.net TGF-β1 is also a critical regulator of the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics. mdpi.com Bleomycin has been shown to trigger EMT through the TGF-β1 pathway, further contributing to the fibrotic response. mdpi.com Monitoring these biomarkers is essential for understanding the pathogenesis of Bleomycin-induced toxicity and for evaluating potential therapeutic interventions aimed at mitigating these effects.

Biomarker Animal Model Observed Change Significance Reference
TGF-β1 Rat/Mouse Pulmonary Fibrosis Increased expression in lung tissue and BALF. Key mediator of inflammation and fibrosis. rsc.orgresearchgate.net
Phospho-Smad2 (pSmad2) Mouse Pulmonary Fibrosis Increased levels in the lung. Indicates activation of the canonical TGF-β signaling pathway. researchgate.net
Collagen I & III Rat Pulmonary Fibrosis Increased expression in lung tissue. Major components of the fibrotic extracellular matrix. rsc.org
PICP & PIIINP Rat Pulmonary Fibrosis Increased levels. Biomarkers indicating elevated synthesis of collagen I and III. rsc.org

Radiochemotherapeutic Studies utilizing Radiolabeled Bleomycin (e.g., In-111-BLMC in SCC xenografts)

To enhance the therapeutic potential and imaging capabilities of Bleomycin, researchers have developed radiolabeled versions of the compound. By chelating a radionuclide to the Bleomycin molecule, it can be transformed into a radiochemotherapeutic agent that combines the DNA-damaging properties of Bleomycin with the cytotoxic effects of radiation. Indium-111 (In-111) is a commonly used radionuclide for this purpose because it emits Auger electrons, which are highly damaging over very short distances, making them ideal for targeting the DNA within a cell's nucleus. helsinki.fi

Studies using squamous cell carcinoma (SCC) xenografts in nude mice have demonstrated the feasibility and efficacy of this approach with the Indium-111-Bleomycin complex (In-111-BLMC). nih.gov Gamma-camera imaging confirmed that In-111-BLMC successfully targets and accumulates in the SCC tumors. nih.gov One study reported a tumor-to-non-tumor uptake ratio of 7.54 just four hours after injection, indicating good tumor specificity. nih.gov

In terms of therapeutic effect, In-111-BLMC was found to be more effective at reducing tumor size in these xenograft models compared to unlabeled Bleomycin or a saline control. nih.govitn.pt Autoradiography studies have shown that In-111-BLMC localizes significantly within the nucleus and nuclear membrane of cancer cells, placing the Auger electron-emitter in close proximity to its DNA target. itn.pt Furthermore, in vitro analyses accompanying these animal studies revealed that In-111-BLMC is particularly effective at inducing a G2/M phase block in the cell cycle of SCC cells, contributing to its enhanced cytotoxicity. nih.gov These findings support the use of radiolabeled Bleomycin as a promising strategy for targeted radionuclide therapy. helsinki.fiitn.pt

Electrochemotherapy in Veterinary Oncology Models

Electrochemotherapy (ECT) is a therapeutic approach that combines the administration of a chemotherapeutic agent with the application of localized electric pulses to tumors. grupozoovet.comnih.gov This technique is predicated on the principle of electroporation, where electric fields induce a temporary and reversible reorganization of the cell plasma membrane, rendering it permeable to drugs that otherwise have difficulty crossing it, such as bleomycin. grupozoovet.comrvc.ac.uknih.gov Preclinical studies in various animal models have consistently demonstrated the high antitumor efficacy and safety of this method, leading to its adoption in both human and veterinary oncology for treating cutaneous and subcutaneous tumors. grupozoovet.comnih.govtandfonline.com

In veterinary medicine, spontaneous tumors in companion animals serve as valuable translational models for human cancers due to similarities in tumor behavior, genetics, and their development within an intact immune system exposed to environmental carcinogens. vetoncologia.com Electrochemotherapy has shown significant promise in treating a range of histological tumor types in canine, feline, and equine patients. grupozoovet.comnih.gov Research has particularly focused on challenging tumors like canine nasal duct tumors and oral malignant melanoma, where conventional treatments are often limited.

Canine Nasal Duct Tumors

Nasal cavity tumors in canines are often diagnosed at advanced stages, having infiltrated adjacent tissues, which complicates treatment. nih.gov Electrochemotherapy has emerged as a minimally invasive option for these deep-seated tumors. Studies utilizing a specially designed single needle electrode (SiNE) have shown encouraging results. nih.govveterinaryclinicaltrials.orgvetoncologia.com This approach allows for the delivery of an effective electric field to the tumor within the nasal cavity. nih.govvetoncologia.com In one study, the procedure involved an intravenous bolus of bleomycin, followed eight minutes later by the application of electric pulses via the SiNE inserted deep into the nasal fossa. nih.gov Another novel method involved immersing the internal nasal cavity in a bleomycin solution after surgical debulking to ensure contact between the electrodes and residual tumor tissue. vetcancercare.com.br

Canine Oral Malignant Melanoma

Canine oral malignant melanoma is a common and aggressive oral cancer in dogs that serves as an excellent translational model for its human counterpart. biorxiv.org Electrochemotherapy has been evaluated as a first-line treatment for this condition across different clinical stages. biorxiv.org The standard procedure typically involves intravenous administration of bleomycin followed by the application of electric pulses to the tumor site using needle electrodes. biorxiv.orguni-lj.si The treatment has been shown not only to control local tumor growth but also to significantly improve the quality of life for the patients. biorxiv.org

Optimization of Electric Pulse Parameters and Drug Distribution in Animal Tissues

The efficacy of electrochemotherapy is critically dependent on the parameters of the applied electric pulses and the adequate distribution of the chemotherapeutic drug within the target tissue. uni-lj.si Standard operating procedures (SOPs) for veterinary ECT have been established to standardize treatment and ensure optimal outcomes. nih.gov

Key electric pulse parameters include:

Pulse Type: Monopolar square-wave pulses are generally preferred. nih.gov

Voltage-to-Distance Ratio: A ratio of 1,000 V/cm is recommended for needle electrodes or plates applied directly to a tumor, while 1,300 V/cm is used for plates applied over the skin. nih.gov

Pulse Duration: A standard pulse length is 100 microseconds (µs). nih.gov

Number and Frequency: Typically, 8 pulses are delivered at a frequency between 1 Hz and 5 kHz. nih.govnih.gov Higher frequencies can improve patient comfort by reducing muscle contractions. nih.gov

Research in murine tumor models has confirmed that these standard parameters are highly effective. uni-lj.si For instance, a study on SA-1 tumors in mice used eight square-wave pulses of 1040 V amplitude with a 100 µs pulse width. uni-lj.si In a rat brain tumor model, 32 pulses at 100 V and 100 µs were effective. aacrjournals.org For deep-seated canine nasal tumors, thirty-two 100 µs pulses at 300V were used. nih.gov

Table 1: Examples of Electric Pulse Parameters Used in Animal Models

Animal ModelTumor TypeVoltagePulse DurationFrequencyNumber of PulsesCitation
MouseSarcoma (SA-1)1040 V100 µs1 Hz8 uni-lj.si
RatGlia-derived100 V100 µs1 Hz32 aacrjournals.org
DogNasal Adenocarcinoma300 V100 µs1 Hz32 nih.gov

A significant challenge in electrochemotherapy is ensuring homogeneous drug distribution, especially in large or poorly vascularized tumors. vetoncologia.com Systemic (intravenous) administration relies on the bloodstream to deliver bleomycin, but tumor vasculature can be irregular. vetoncologia.com To overcome this, a combined administration approach has been tested in canine patients who previously had an incomplete response to standard ECT. vetoncologia.com This method involves both systemic and local (intratumoral) injection of bleomycin, which has been shown to significantly improve treatment outcomes by ensuring the drug reaches areas that are less accessible via the bloodstream alone. vetoncologia.com Furthermore, numerical studies on canine nasal tumors have shown that anatomical structures, such as the proximity of bone to the electrodes, can attract the electric field and affect its distribution, which must be considered during treatment planning. vetcancercare.com.br

Evaluation of Cellular Permeabilization in Animal Models

The fundamental mechanism of electrochemotherapy is the induction of transient pores in the cell membrane, a phenomenon known as electropermeabilization or electroporation. rvc.ac.uk This process dramatically increases the intracellular concentration of hydrophilic drugs like bleomycin, which are otherwise poorly permeant. nih.govmdpi.com Preclinical studies have quantified this effect, demonstrating that the combination of electric pulses with bleomycin can enhance its cytotoxicity by 300- to 700-fold. nih.gov

The successful permeabilization of tumor cells and subsequent cell death can be evaluated through molecular and immunological markers. Research on murine colon cancer cells treated with bleomycin-based electrochemotherapy has identified key hallmarks of immunogenic cell death (ICD). nih.gov These include:

Calreticulin (B1178941) (CRT) Exposure: Non-lethal electric pulses alone were sufficient to induce the translocation of CRT to the outer surface of the cancer cells. nih.gov

ATP Release: The application of electric pulses also triggered the release of adenosine (B11128) triphosphate (ATP) from the cells. nih.gov

HMGB1 Release: The combination of electric pulses with bleomycin was necessary to cause the release of high mobility group box 1 (HMGB1) protein, which coincides with cell death. nih.gov

The release of these molecules, known as damage-associated molecular patterns (DAMPs), signals to the immune system that cell damage has occurred, thereby stimulating an antitumor immune response. nih.govfrontiersin.org This was further substantiated in vaccination studies where immunocompetent mice injected with ECT-treated cancer cells were protected against a subsequent challenge with viable cancer cells. nih.gov This demonstrates that electropermeabilization not only facilitates direct drug-induced cytotoxicity but also initiates a beneficial host immune response. uni-lj.sinih.gov

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion of bleomycin, and how it exerts its therapeutic and toxic effects. nih.govatsjournals.org

Studies on "bleomycetin," a Soviet-era bleomycin A2, in rabbits and mice provided early insights into the drug's pharmacokinetics. nih.gov After intravenous or subcutaneous administration to rabbits, the drug was detectable in the blood for 4 to 5 hours. The highest tissue concentrations were found in the skin, kidneys, and lungs, with the primary route of excretion being urine. nih.gov This distribution pattern is clinically significant, as the accumulation in the lungs is linked to bleomycin's known potential for pulmonary toxicity, a factor utilized in animal models to induce pulmonary fibrosis for research purposes. nih.govatsjournals.org

More recent research has explored novel delivery methods to optimize the therapeutic window of bleomycin. A study in a murine carcinoma model compared the pharmacokinetics of bleomycin administered as a nanoaerosol for inhalation versus standard intraperitoneal injection. mdpi.com The findings showed that while plasma concentrations from the nanoaerosol were 100 times lower than those from the injection, the long-term exposure was still effective at suppressing cancer cell growth. mdpi.com This suggests that local delivery methods can achieve therapeutic efficacy with significantly lower systemic exposure.

Pharmacodynamic assessments are often integrated with pharmacokinetic modeling. In studies of nintedanib (B1663095) for treating bleomycin-induced lung fibrosis in rats, PK modeling was first used to optimize the dosing regimen before evaluating its antifibrotic effects. criver.com Such studies highlight the importance of understanding the drug's behavior over time to design effective treatment protocols. criver.com The timing of therapeutic intervention relative to bleomycin administration is also a key pharmacodynamic consideration. For instance, in murine models of lung fibrosis, it is recommended that antifibrotic compounds be tested after the acute inflammatory phase caused by bleomycin has subsided (generally after day 7). atsjournals.org

Mechanisms of Acquired and Intrinsic Resistance to Bleomycin

Cellular and Molecular Basis of Resistance in Preclinical Models

Preclinical research has identified several key mechanisms that contribute to Bleomycin (B88199) resistance. These involve a multifaceted interplay of reduced drug accumulation, altered drug-target interactions, enzymatic breakdown, and cellular adaptations that diminish the drug's cytotoxic effects.

The cellular membrane presents a significant barrier to the hydrophilic molecules of Bleomycin. nih.govapimtherapeutics.com For the drug to exert its cytotoxic effect, it must first be internalized by the cell, a process that is often inefficient and can be a primary determinant of resistance.

Studies in various preclinical models have highlighted that Bleomycin's entry into cells is not a simple passive diffusion process but likely relies on mechanisms such as endocytosis and potentially specific transporters. nih.govapimtherapeutics.commdpi.com Consequently, a reduction in the rate of drug uptake is a significant factor in cellular resistance. For instance, in bladder cancer cell lines, low sensitivity to Bleomycin has been partly attributed to this membrane barrier. nih.govapimtherapeutics.com The importance of uptake is further underscored by experimental techniques that bypass this barrier; for example, electropermeabilization, which transiently increases membrane permeability, has been shown to dramatically enhance Bleomycin's cytotoxicity by several thousand-fold, indicating that intracellular concentration is a critical limiting factor. nih.gov

In a study using Chinese hamster ovary (CHO) cells, it was suggested that glycosaminoglycans (GAGs) might be involved in the cellular uptake of Bleomycin. mdpi.com This finding points towards a specific molecular interaction at the cell surface that could be deficient in resistant cells. The development of liposomal formulations, such as those modified with octaarginine, aims to overcome this uptake issue by increasing the interaction between the drug carrier and the cell, leading to enhanced internalization and stronger anti-tumor effects in mouse models. oup.com

The primary target of Bleomycin is cellular DNA, where it induces single- and double-strand breaks, ultimately leading to cell death. nih.govplos.org Enhanced capacity of cancer cells to repair this DNA damage is a well-established mechanism of resistance.

Preclinical studies have demonstrated that Bleomycin-resistant cancer cell lines exhibit significantly less DNA damage after exposure to the drug compared to their sensitive parental counterparts. nih.gov This reduced damage is associated with an evasion of G2/M cell cycle arrest and a decrease in apoptosis. nih.gov The following table summarizes the findings from a study that developed several Bleomycin-resistant human cancer cell lines.

Table 1: Characteristics of Bleomycin-Resistant Cancer Cell Lines

Cell Line Fold Increase in IC50 Change in Doubling Time Post-Treatment DNA Damage
SF0.4 >49x Increased Reduced
HOP0.1 ~10x Increased Reduced
NT20.1 ~7x Increased Reduced
NCCIT1.5 >49x Increased Reduced
H322M2.5 ~15x Increased Reduced

Data derived from a study on acquired Bleomycin resistance in human cancer cell lines. nih.gov

Mechanistically, the homologous recombination (HR) pathway appears to be particularly important. A recent study in human lung epithelial cells and a mouse pulmonary fibrosis model found that Bleomycin suppresses the expression of Rad51, a key protein in HR repair. nih.gov This downregulation of Rad51 was linked to the induction of cellular senescence. Overexpression of Rad51 in these models was able to mitigate the DNA damage and senescence caused by Bleomycin, highlighting the central role of this specific DNA repair pathway in determining cellular fate following Bleomycin treatment. nih.gov

Furthermore, global changes in chromatin structure may also contribute to resistance. Research has shown that depleting ASH2L, a component of a histone methyltransferase complex, leads to resistance to Bleomycin and other DNA damaging agents in Hodgkin's lymphoma and testicular cancer cells. biorxiv.org This resistance was not due to changes in the expression of DNA repair genes but rather a global decrease in H3K4me3 levels, which appears to prime the chromatin for more efficient DNA repair. biorxiv.org

The most well-characterized mechanism of Bleomycin resistance is its enzymatic inactivation by Bleomycin hydrolase (BLH), a cysteine proteinase. iiarjournals.org This enzyme metabolizes Bleomycin, rendering it incapable of binding iron and causing DNA damage.

The tissue-specific toxicity of Bleomycin is largely explained by the differential expression of BLH. The lungs and skin have low levels of this enzyme, making them particularly susceptible to Bleomycin-induced damage. iiarjournals.org In preclinical studies, the expression levels of BLH in different cell lines have been shown to correlate with their sensitivity to Bleomycin. For example, in a study of bladder cancer cells, the AY-27 cell line, which was more resistant to Bleomycin, had a 2-3 fold higher expression of BLH compared to more sensitive cell lines. apimtherapeutics.com

The critical role of enzymatic inactivation has been compellingly demonstrated in transgenic animal models. Transgenic mice engineered to express the Sh ble gene, which encodes a Bleomycin acetyltransferase (an inactivating enzyme from Streptoalloteichus hindustanus), were significantly protected from Bleomycin-induced pulmonary fibrosis. springernature.com These mice showed substantially less lung damage and lower collagen deposition compared to wild-type mice, directly linking the presence of a Bleomycin-inactivating enzyme to resistance in vivo. springernature.com

The active transport of drugs out of the cell by efflux pumps, particularly those of the ATP-binding cassette (ABC) transporter superfamily, is a common mechanism of multidrug resistance in cancer. While its role in Bleomycin resistance has been investigated, the evidence from preclinical models is nuanced.

Some studies have suggested that Bleomycin is not a significant substrate for well-known efflux pumps like P-glycoprotein (MDR1) or MRP1 in certain cancer cell models. mdpi.com However, other research indicates that Bleomycin exposure can induce the expression and activity of these transporters, which could contribute to resistance to other concurrently administered drugs. For example, in murine models of pulmonary fibrosis, Bleomycin administration led to the upregulation of P-gp and breast cancer resistance protein (BCRP) in various lung cells, including alveolar fibroblasts and epithelial cells. nih.govnih.govresearchgate.netatsjournals.org This upregulation was functional, as it reduced the lung exposure to nintedanib (B1663095), a known substrate of these pumps. nih.govresearchgate.netatsjournals.org

More direct evidence for efflux-mediated Bleomycin resistance comes from studies in other organisms. In Corynebacterium glutamicum, a characterized efflux pump, Cmr, has been shown to confer resistance to Bleomycin. unipd.it Furthermore, a study in Arabidopsis thaliana identified the ABC transporter ABCC3 as being essential for Bleomycin resistance. biodragon.cn Loss of ABCC3 made the plant hypersensitive to the drug, while its overexpression increased resistance. The expression of ABCC3 was itself induced by Bleomycin, suggesting a direct adaptive response. biodragon.cn These findings from non-mammalian preclinical models suggest that efflux pumps can, in principle, transport Bleomycin and confer resistance. The relevance of specific pumps in human cancers remains an area of active investigation.

Table 2: Preclinical Evidence for Efflux Pump Involvement in Bleomycin Resistance

Model System Efflux Pump(s) Finding
Murine Lung Fibrosis Model P-gp (ABCB1), BCRP (ABCG2) Bleomycin induces expression and activity of pumps, leading to efflux of other substrate drugs. nih.govnih.govresearchgate.netatsjournals.org
Arabidopsis thaliana ABCC3 Required for Bleomycin resistance; its expression is induced by Bleomycin. biodragon.cn
Corynebacterium glutamicum Cmr Confers resistance to Bleomycin. unipd.it

| Yeast (S. cerevisiae) | Not specified | No involvement of several well-studied ABC transporters in Bleomycin efflux. mdpi.com |

In microorganisms, the cell wall can act as a formidable barrier to antibiotic penetration. While cancer cells lack a cell wall in the bacterial or fungal sense, the principles of a physical barrier contributing to resistance can be relevant.

In a preclinical model using the yeast Saccharomyces cerevisiae, the cell wall was shown to act as one of two independent barriers (the other being the plasma membrane) that contribute to Bleomycin resistance. nih.gov The removal of the cell wall to create spheroplasts significantly increased the cells' sensitivity to the drug. This study quantitatively demonstrated that the cell wall provides a significant "filtering factor" that limits Bleomycin uptake. nih.gov Although this is a yeast model, it establishes the principle that an extracellular structure can significantly impede Bleomycin access to its intracellular target. In the context of cancer, this could be analogous to the dense extracellular matrix found in some solid tumors.

Biofilm formation is a well-established mechanism of antibiotic resistance in bacteria, where communities of cells are encased in a self-produced extracellular polymeric substance (EPS) matrix. researchgate.net This matrix can impede drug penetration and the altered physiological state of cells within the biofilm contributes to resistance.

While the term "biofilm" is not typically applied to cancer, the formation of multicellular aggregates or spheroids in some cancers shares conceptual similarities. unipd.itmdpi.com These three-dimensional structures can create microenvironments with gradients of oxygen, nutrients, and pH, and the close cell-to-cell contacts can alter cellular physiology. It is known that cells within spheroids are often more resistant to chemotherapy than when grown in a two-dimensional monolayer. unipd.it This is partly due to the physical barrier to drug penetration into the aggregate's interior. For instance, in ascites of ovarian cancer patients, the presence of multicellular aggregates is implicated in tumor progression and drug resistance. unipd.it Although specific preclinical studies focusing on Bleomycin resistance within cancer cell "biofilms" or spheroids are not extensively documented, it is a plausible mechanism of resistance based on the principles observed with other chemotherapeutic agents and the general understanding of drug delivery challenges in solid tumors. mdpi.com

Cell Wall Modifications

Genetic and Epigenetic Determinants of Resistance in Cell Lines

Resistance to the glycopeptide antibiotic Bleomycin, a key chemotherapeutic agent, can be either intrinsic to the cancer cell or acquired following exposure. This resistance is a multifactorial process, governed by a complex interplay of genetic and epigenetic factors that influence drug transport, inactivation, DNA damage response, and cell survival pathways. Studies using various cancer cell lines have been instrumental in elucidating these mechanisms.

Key genetic determinants of Bleomycin resistance involve alterations in genes responsible for drug metabolism and transport. A primary factor is the expression of Bleomycin Hydrolase (BLH), a cysteine proteinase that inactivates Bleomycin by deamination, rendering it unable to bind iron and cleave DNA effectively. nih.govpnas.orgnih.gov While high levels of BLH are associated with the natural resistance of most normal tissues, its role in acquired tumor resistance is more complex; some studies have found a poor correlation between BLH levels and the degree of resistance in certain cancer cell lines. nih.govspandidos-publications.com

Another significant genetic mechanism is the activity of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govmdpi.com Overexpression of transporters such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) can reduce the intracellular concentration of Bleomycin, thereby limiting its cytotoxic effect. nih.govatsjournals.org Studies in murine models have shown that Bleomycin administration can induce the expression of these transporters in lung tissues. nih.govresearchgate.net

Since Bleomycin's primary mode of action is inducing single- and double-strand DNA breaks, enhanced DNA damage repair capacity is a critical determinant of resistance. nih.gov Cancer cells can develop resistance by upregulating various DNA repair pathways, allowing them to more efficiently mend the damage caused by the drug, thus evading apoptosis and cell cycle arrest. nih.govresearchgate.net

Specific gene alterations have been identified through screening. For instance, a genetic suppressor element (GSE) derived from the SRPK1 gene was found to confer selective resistance to Bleomycin in Chinese hamster cells without affecting the expression of Bleomycin Hydrolase. aacrjournals.org More recently, whole-genome CRISPR/Cas9 screens have identified ASH2L, a core component of the H3K4 methyltransferase complex, as a key factor in Bleomycin sensitivity. biorxiv.org

Epigenetic modifications, which alter gene expression without changing the DNA sequence, also play a crucial role. The development of resistance has been linked to epigenetic changes, as suggested by the partial reversal of resistance observed in some cell lines after a period of culturing without the drug. researchgate.netscialert.net A primary epigenetic mechanism involves histone modifications. Depletion of ASH2L in Hodgkin's lymphoma and testicular cancer cells leads to a global decrease in histone 3 lysine (B10760008) 4 trimethylation (H3K4me3), a mark associated with transcriptionally active chromatin. biorxiv.org This altered chromatin state is thought to confer resistance not by changing gene expression, but potentially by making DNA less accessible to Bleomycin or by priming the chromatin for more efficient DNA repair. biorxiv.org Other epigenetic mechanisms, such as DNA methylation, can also contribute to the silencing of tumor suppressor genes or the overexpression of resistance-related genes. scialert.netoncohemakey.com

Table 1: Genetic and Epigenetic Determinants of Bleomycin Resistance in Cell Lines

FactorTypeFunction / MechanismEffect on ResistanceRelevant Cell Lines / Models
Bleomycin Hydrolase (BLH)Genetic (Enzyme)Inactivates Bleomycin via deamination, preventing DNA cleavage. nih.govpnas.orgIncreased expression correlates with intrinsic resistance; role in acquired resistance is debated. nih.govspandidos-publications.comoncohemakey.comHuman head and neck squamous cell carcinoma (A-253), various human tumors. spandidos-publications.comdrugbank.com
ABC Transporters (e.g., P-gp, BCRP)Genetic (Transporter Protein)Function as efflux pumps, reducing intracellular drug concentration. nih.govoncohemakey.comIncreased expression enhances drug efflux, leading to resistance. nih.govatsjournals.orgMurine models (C57BL/6J mice). nih.govresearchgate.net
DNA Repair Pathway GenesGenetic (Enzymes/Proteins)Enhance the repair of Bleomycin-induced DNA single- and double-strand breaks. nih.govUpregulation or increased efficiency leads to enhanced cell survival and resistance. nih.govresearchgate.netVarious human cancer cell lines (e.g., ACHN, NT2, H322M). researchgate.net
ASH2LGenetic/Epigenetic (Histone Methyltransferase Component)Component of a complex that mediates H3K4 trimethylation (H3K4me3). biorxiv.orgKnockdown decreases global H3K4me3 levels, conferring resistance to Bleomycin and other genotoxins. biorxiv.orgHodgkin's lymphoma (L1236), Testicular cancer cells. biorxiv.org
SRPK1-derived GSEGenetic (Suppressor Element)Mechanism not fully elucidated, but functions downstream of drug transport. aacrjournals.orgExpression of the Genetic Suppressor Element (GSEBLM) confers resistance. aacrjournals.orgChinese hamster (DC-3F), HeLa cells. aacrjournals.org
Histone Modifications (H3K4me3)EpigeneticH3K4me3 is a mark for transcriptionally active "open" chromatin. biorxiv.orgGlobal decrease in H3K4me3 levels is associated with resistance, possibly by reducing DNA accessibility. biorxiv.orgHodgkin's lymphoma (L1236). biorxiv.org

Strategies for Overcoming Bleomycin Resistance in Preclinical Settings

The development of strategies to circumvent Bleomycin resistance is a critical area of preclinical research. These approaches aim to restore the drug's efficacy by targeting the specific genetic and epigenetic mechanisms that cancer cells exploit to survive treatment.

One of the most explored strategies is combination therapy. This involves co-administering Bleomycin with agents that inhibit key resistance pathways. To counteract enhanced DNA repair, inhibitors targeting crucial repair proteins are being investigated. For example, the peptide ATX-101, which disrupts the interaction of proteins with the Proliferating Cell Nuclear Antigen (PCNA), has been shown to sensitize bladder cancer cells to Bleomycin by impairing the DNA damage response. apimtherapeutics.com Similarly, inhibiting the enzymatic degradation of Bleomycin with protease inhibitors like E-64 can increase the drug's intracellular stability and cytotoxic effect. apimtherapeutics.com Combining Bleomycin with natural compounds has also shown promise; hesperidin, a flavonoid, demonstrated synergistic anticancer effects in non-small cell lung cancer cells. mdpi.com

Another major approach involves overcoming drug efflux mediated by ABC transporters. While the use of specific inhibitors for these pumps is a general strategy for multidrug resistance, advanced drug delivery systems offer a more sophisticated solution. nih.govnih.gov Nanocarriers can encapsulate Bleomycin, protecting it from premature degradation and facilitating its delivery directly into tumor cells, thereby bypassing efflux mechanisms and increasing intracellular drug accumulation. nih.govwaocp.com Preclinical studies have explored various nanoplatforms, including folic acid-conjugated nanoniosomes, which target folate receptors often overexpressed on cancer cells, and pH-sensitive nanoparticles that release their payload in the acidic tumor microenvironment. waocp.com

Physical methods are also being employed to enhance drug delivery and overcome membrane-related resistance. Electrochemotherapy, a technique that uses localized electric pulses to transiently increase cell membrane permeability (electroporation), has been shown to enhance the uptake and potency of Bleomycin by over 1000-fold in preclinical models. aacrjournals.orgfrontiersin.org This locoregional therapy is effective for treating cutaneous and subcutaneous tumors and is being evaluated for deeper-seated lesions. frontiersin.org

Targeting the epigenetic landscape that contributes to resistance is an emerging frontier. Since epigenetic changes like histone modifications can be reversible, drugs that target the epigenome are being explored. oncohemakey.comtandfonline.com For instance, therapies that could restore the normal patterns of histone methylation, such as the H3K4me3 mark regulated by ASH2L, represent a potential avenue for re-sensitizing resistant tumors to Bleomycin. biorxiv.org The use of epigenetic modulators, such as histone deacetylase inhibitors or DNA methyltransferase inhibitors, has been proposed to reverse acquired resistance to various chemotherapies. tandfonline.com

Table 2: Preclinical Strategies for Overcoming Bleomycin Resistance

StrategyMechanism of ActionPreclinical Model(s)Key Findings
Inhibition of DNA Damage ResponseCo-administration with agents that impair DNA repair pathways, enhancing Bleomycin's genotoxicity.Human and rat bladder cancer cells (T24, AY-27).The PCNA-inhibiting peptide ATX-101 enhanced the cytotoxicity of Bleomycin. apimtherapeutics.com
Inhibition of Drug InactivationUse of protease inhibitors to block Bleomycin Hydrolase (BLMH), preventing drug degradation.Human bladder cancer cells (T24).The protease inhibitor E-64 was explored to enhance Bleomycin's effect by reducing its degradation. apimtherapeutics.com
Electrochemotherapy (ECT)Application of electric pulses to increase cell membrane permeability, boosting intracellular drug uptake.Various cancer cell lines, animal tumor models.Significantly enhances Bleomycin efficacy; effective for local tumor control in preclinical and clinical settings. frontiersin.org
Nanocarrier Delivery SystemsEncapsulation of Bleomycin in nanoparticles to improve targeted delivery and bypass efflux pumps. nih.govwaocp.comFolate receptor-overexpressing cancer cells.Folic acid-conjugated nanoniosomes and nanoliposomes enhance targeted drug delivery and cytotoxicity. waocp.com
Combination with Natural CompoundsSynergistic interaction with phytochemicals to enhance antiproliferative and apoptotic effects.Non-small cell lung cancer cells (A549).Hesperidin in combination with Bleomycin significantly increased apoptosis and reduced cell viability. mdpi.com
Targeting Epigenetic ModificationsUse of epigenetic modulators to reverse gene expression changes associated with resistance.General concept in breast cancer and other models.Epigenetic therapies like hydralazine (B1673433) and valproic acid have been reported to reverse acquired chemotherapy resistance. tandfonline.com

Development and Evaluation of Bleomycin Analogs and Derivatives

Structure-Guided Design of Novel Compounds

The structure of bleomycin (B88199) is modular, consisting of four key functional domains: a metal-binding region, a linker domain, a disaccharide moiety, and a C-terminal bithiazole tail with a terminal amine. gpatindia.commdpi.com Understanding the specific function of each domain has been instrumental in the structure-guided design of new analogs.

Metal-Binding Domain: This N-terminal region is crucial for chelating metal ions like iron (Fe) or copper (Cu), which is the first step in forming the activated complex that cleaves DNA. gpatindia.commdpi.com Modifications in this area are generally avoided as they can abolish the drug's primary cytotoxic activity.

Linker Domain: This section, which includes a methylvalerate subunit, is thought to introduce a specific conformational bend to the molecule. nih.gov The efficiency of DNA cleavage is dependent on this linker. gpatindia.com Researchers have synthesized conformationally rigid analogs of the methylvalerate subunit to better understand its role in the molecule's three-dimensional structure and its interaction with DNA. nih.gov

Disaccharide Moiety: The carbohydrate portion, composed of L-gulose and 3-O-carbamoyl-D-mannose, plays a significant role in the cellular uptake and selective targeting of tumor cells. nih.govgpatindia.com Studies have shown that the tumor cell selectivity of bleomycin resides in this disaccharide moiety. nih.gov Consequently, efforts have focused on creating analogs with modified sugars to enhance tumor targeting and uptake. nih.govnih.govnih.gov For example, solid-phase synthesis has been used to create monosaccharide analogs, replacing the natural disaccharide with α-D-mannose, α-L-gulose, or α-L-rhamnose to probe the role of the carbohydrate in RNA cleavage. nih.gov

C-Terminal Bithiazole Tail: This domain is responsible for the drug's affinity for DNA and its sequence-selective binding, typically intercalating into the DNA helix at 5'-GT and 5'-GC sequences. gpatindia.commdpi.com The terminal amine portion of this tail is a primary site for modification. Altering the terminal amine has been a key strategy to generate new analogs, as this part of the molecule influences both antitumor activity and toxicity profiles. nih.govnih.gov For instance, the naturally occurring bleomycins differ primarily in this terminal amine structure. acs.org Engineered biosynthesis has been used to create hybrid analogs like BLM Z, which incorporates the terminal amine from a related compound, zorbamycin (B576740) (ZBM), onto the bleomycin scaffold. acs.orgnih.gov

Preclinical Efficacy Assessment of Analogs in In Vitro and In Vivo Models

The evaluation of newly designed bleomycin analogs involves extensive preclinical testing in both cellular (in vitro) and animal (in vivo) models to assess their therapeutic potential.

In Vitro Assessment: In vitro studies are crucial for the initial screening of analogs. Key functions evaluated include:

DNA Cleavage Activity: Plasmid relaxation assays are commonly used to measure an analog's ability to induce single- and double-strand breaks in DNA. For example, engineered analogs like 6'-deoxy-BLM Z have demonstrated significantly improved DNA cleavage activity compared to the parent compound, BLM A2. acs.orgnih.gov Another derivative, 6'-dehydroxylation-BLM S, was found to have DNA cleavage activity at least 10 times greater than that of bleomycin-A2. google.com

Cytotoxicity: The effect of analogs on the growth and survival of cancer cell lines is measured. Studies have compared the growth inhibitory and apoptotic effects of bleomycin and its analogs against various cancer cells, such as bladder cancer cell lines (human T24 and rat AY-27). nih.govnih.gov

Cellular Uptake: The efficiency with which analogs are internalized by cancer cells is assessed, often using fluorescently labeled conjugates. The disaccharide moiety is known to be critical for this process. nih.gov

In Vivo Assessment: Promising analogs are advanced to in vivo studies, typically using rodent models.

Antitumor Efficacy: Analogs are tested in animal models bearing transplantable tumors, such as fibrosarcoma in mice. researchgate.net The ability of the drug to retard tumor growth is the primary endpoint. For example, poly(lactide-co-glycolide) (PLGA) gel implants and microspheres containing bleomycin have been shown to significantly retard tumor growth in mice. researchgate.net

Toxicity Profile: A major goal of analog development is to reduce the pulmonary fibrosis associated with bleomycin. nih.gov Animal models, often involving intratracheal administration of the drug in rats or mice, are used to assess lung injury and fibrosis by measuring markers like hydroxyproline (B1673980) content and through histopathological examination. nih.govfrontiersin.org Studies have shown that the terminal amine constituents can significantly influence pulmonary toxicity. nih.gov For instance, deglycobleomycin (B1238005) (DBLM), which lacks the sugar moiety, is associated with reduced toxicity. nih.gov

The table below summarizes findings for selected bleomycin analogs from preclinical studies.

Analog/DerivativeModel SystemKey FindingReference
6'-deoxy-BLM Z In Vitro (Plasmid DNA)Showed significantly improved DNA cleavage activity compared to BLM A2 and ZBM. acs.orgnih.gov
BLM Z In Vitro (Plasmid DNA)Exhibited DNA sequence specificity similar to BLM A2. researchgate.net
Deglycobleomycin (DBLM) In Vitro (Laryngeal Cancer Cells)Fails to produce reactive oxygen species, which are linked to pulmonary fibrosis. nih.gov
Monosaccharide Analogs In Vitro (RNA)Helped define the role of the disaccharide moiety in RNA cleavage. nih.gov
Blenoxane (BLM A2/B2) In Vivo (Rats)Produced histopathologic evidence of pulmonary fibrosis and increased pulmonary collagen synthesis. nih.gov
153Sm-Bleomycin In Vivo (Rats)Demonstrated potential as a therapeutic complex with satisfactory stability for future studies. researchgate.net

Comparative Studies of Mechanism of Action between Bleomycin and its Analogs

While all bleomycin-type compounds function by causing oxidative damage to DNA, subtle structural differences in analogs can lead to significant variations in their precise mechanism of action, DNA sequence specificity, and cellular effects.

The core mechanism involves the formation of a metallo-bleomycin complex (e.g., BLM-Fe(II)) that reacts with molecular oxygen to generate a reactive oxygen species (ROS). gpatindia.commdpi.com This activated complex abstracts a hydrogen atom from the C4' position of a deoxyribose sugar in the DNA backbone, leading to strand scission. mdpi.com

Key differences between bleomycin and its analogs include:

Role of the Sugar Moiety: Comparative studies between bleomycin and deglycobleomycin (DBLM), which lacks the carbohydrate portion, have been crucial. While the sugar moiety is vital for cellular uptake and can influence the drug's toxicity profile, its removal does not eliminate the ability to cause DNA damage. nih.govgpatindia.com However, deglycosylation has been shown to suppress the ability of the drug to induce ROS in certain cancer cells, which may explain the reduced lung toxicity of DBLM. nih.govgpatindia.com

DNA Sequence Specificity: The bithiazole tail is a primary determinant of the sequence at which the drug binds and cleaves DNA. researchgate.net Bleomycin and analogs like BLM Z and 6'-deoxy-BLM Z predominantly cleave at 5'-GT and 5'-GC sequences. mdpi.comresearchgate.net However, zorbamycin (ZBM), which has a different terminal amine and a thiazolinylthiazole unit instead of a bithiazole, exhibits a distinct cleavage preference, targeting both 5'-TGTA and 5'-TGTG sequences. acs.orgresearchgate.net These differences highlight how modifications to the C-terminus can alter the drug's interaction with DNA. researchgate.net

RNA Cleavage: In addition to DNA, bleomycin is also capable of mediating the oxidative degradation of cellular RNAs. nih.govacs.org Studies with monosaccharide analogs have been conducted to explore the specific role of the carbohydrate moiety in this RNA cleavage event, suggesting that RNA may be another important therapeutic target. nih.gov

Synthetic Chemistry Approaches for Analog Production

The structural complexity of bleomycin presents a significant challenge for chemical synthesis. researchgate.net However, several powerful synthetic strategies have been developed to produce analogs that are difficult or impossible to obtain through microbial fermentation or genetic engineering.

Total Synthesis: The complete chemical synthesis of bleomycin and its congeners is a landmark achievement in organic chemistry. These multi-step processes allow for the precise construction of the entire molecule from simple starting materials. Total synthesis provides ultimate flexibility, enabling the incorporation of unnatural amino acids, modified sugar units, or entirely novel domains. For example, the total syntheses of bleomycin A2 and bleomycin demethyl A2 have been described, providing a versatile approach to creating a wide variety of analogs. acs.org

Solid-Phase Synthesis: To overcome some of the challenges of solution-phase total synthesis, solid-phase synthesis has been adapted for bleomycin. nih.govacs.org In this approach, the growing molecule is anchored to an insoluble polymer support, which simplifies the purification process after each chemical reaction. This method has been successfully used to prepare bleomycin A5 and a series of monosaccharide analogs, facilitating mechanistic studies. nih.gov It has also been applied to create conformationally rigid analogs of the methylvalerate subunit. nih.gov

Convergent Synthesis: This strategy involves the independent synthesis of the major fragments of the bleomycin molecule (e.g., the peptide core, the bithiazole tail, the sugar moiety), which are then coupled together in the final stages. acs.org For instance, the synthesis of bleomycin has been achieved by constructing the molecule from five key intermediates. acs.org This approach is generally more efficient than a linear synthesis where the molecule is built step-by-step from one end to the other.

Engineered Biosynthesis: While a biochemical rather than purely chemical approach, engineered biosynthesis complements synthetic chemistry. It involves the genetic manipulation of the bleomycin biosynthetic pathway in the producing organism. nih.govnih.gov This has led to the production of hybrid molecules like 6′-hydroxy-ZBM and BLM Z by expressing the bleomycin biosynthetic machinery in the zorbamycin-producing host. acs.orgnih.gov This method is particularly powerful for creating new sugar-modified or terminal amine-modified analogs. nih.govresearchgate.net

These synthetic and biosynthetic tools are crucial for expanding the structural diversity of bleomycin-type antibiotics, enabling detailed structure-activity relationship studies and the development of potential new drug leads with improved clinical properties. researchgate.netacs.org

Advanced Methodological Approaches in Bleomycin Research

In Vitro Techniques for Molecular Interaction Analysis

A suite of powerful in vitro techniques is employed to dissect the molecular interactions of bleomycin (B88199) with its targets, providing critical insights into binding affinity, kinetics, and thermodynamics. These methods are essential for a fundamental understanding of how bleomycin engages with proteins and nucleic acids.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. thermofisher.comaddgene.org The principle involves immobilizing one molecule (the ligand) on a sensor chip and flowing a solution containing its binding partner (the analyte) over the surface. creative-biolabs.com Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. creative-biolabs.comnih.gov This allows for the precise determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D), which reflects the binding affinity. thermofisher.com

In bleomycin research, SPR has been instrumental in confirming direct molecular interactions. For instance, studies have used SPR to verify the high-affinity binding between bleomycin and Annexin A2 (ANXA2), a protein identified as a direct target of bleomycin implicated in drug-induced pulmonary fibrosis. dntb.gov.uauky.edu This direct interaction was confirmed to have a high affinity by SPR analysis, providing quantitative data to support the findings from other proteomics approaches. dntb.gov.uauky.edu

Table 1: Application of SPR in Bleomycin-ANXA2 Interaction Analysis

Parameter Description Finding in Bleomycin Research Citation
Analyte Molecule in solution Bleomycin dntb.gov.uauky.edu
Ligand Molecule immobilized on the sensor surface Recombinant Human ANXA2 dntb.gov.uauky.edu
Result Confirmation of interaction Direct, high-affinity binding dntb.gov.uauky.edu

| Significance | Elucidation of molecular targets | Identified ANXA2 as a direct binding partner of bleomycin, relevant to pulmonary fibrosis. | dntb.gov.ua |

Fluorescence Anisotropy

Fluorescence anisotropy, or fluorescence polarization, is a spectroscopic technique used to measure the binding of molecules in solution. news-medical.netwikipedia.org The principle is based on the rotational motion of a fluorescently labeled molecule. addgene.org When a small fluorescent molecule is excited with polarized light, it tumbles rapidly in solution, leading to depolarization of the emitted light and a low anisotropy value. wikipedia.orgaddgene.org Upon binding to a larger molecule, its rotational motion is slowed, resulting in a higher degree of polarization in the emitted light and an increased anisotropy value. addgene.org

This technique is particularly useful for studying changes in the size and shape of molecules upon binding. bitesizebio.com In the context of bleomycin research, fluorescence titration experiments have been used to investigate the interaction between bleomycin and its protein targets. For example, the binding of bleomycin to recombinant ANXA2 resulted in fluorescence quenching, which indicated that the binding event induces conformational changes in the ANXA2 protein. dntb.gov.uauky.edu This provides evidence not just of binding, but of a functional consequence of that interaction at the molecular level. dntb.gov.uauky.edu

Table 2: Fluorescence Anisotropy in Bleomycin-ANXA2 Interaction

Technique Component Description Observation in Bleomycin-ANXA2 Study Citation
Fluorophore A fluorescent molecule (can be intrinsic or a label) Intrinsic fluorescence of ANXA2 dntb.gov.uauky.edu
Titrant The molecule being added Bleomycin dntb.gov.uauky.edu
Measured Parameter Change in fluorescence properties Fluorescence quenching dntb.gov.uauky.edu

| Interpretation | Inference from the observed change | Bleomycin binding causes conformational changes in ANXA2. | dntb.gov.uauky.edu |

Calorimetry

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. mdpi.com It is considered the gold standard for characterizing the thermodynamics of molecular interactions. In an ITC experiment, a solution of one molecule (the ligand) is titrated into a solution containing its binding partner (the macromolecule) in a sample cell. mdpi.com The instrument measures the minute temperature changes that occur upon binding, providing a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). mdpi.comnih.gov

ITC has been applied to confirm and characterize the binding of bleomycin to its cellular targets. The direct, high-affinity interaction between bleomycin and ANXA2 was corroborated using ITC analysis. dntb.gov.uauky.edu Furthermore, ITC has been used to conduct thermodynamic investigations into the scission of calf thymus DNA catalyzed by bleomycin A5 in the presence of ferrous ions and oxygen. nih.gov In other related studies within bleomycin-induced fibrosis models, ITC was used to determine the binding affinity of peptides designed to target fibronectin, a key protein in fibrosis. youtube.com

Table 3: Thermodynamic Parameters from ITC Analysis of Bleomycin Interactions

Interaction Studied Method Key Finding Citation
Bleomycin and ANXA2 Isothermal Titration Calorimetry Confirmed a direct, high-affinity interaction. dntb.gov.uauky.edu
Bleomycin A5 and Calf Thymus DNA Isothermal Titration Calorimetry Characterized the thermodynamics of DNA scission catalyzed by the bleomycin-ferrous ion complex. nih.gov

Co-immunoprecipitation (Co-IP)

Co-immunoprecipitation (Co-IP) is a widely used technique to identify and study protein-protein interactions in a cellular context. plos.orgwikipedia.org The method involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate. researchgate.netresearchgate.net If the bait protein is part of a stable complex, its interacting partners (the "prey") will also be pulled down. wikipedia.org The entire complex is then isolated, and the interacting proteins can be identified by methods such as Western blotting or mass spectrometry. researchgate.net

In research related to bleomycin's effects, Co-IP has been used to uncover novel protein interactions. For example, in the context of bleomycin-induced pulmonary fibrosis, Autophagy-related gene 5 (ATG5) was identified as an interacting partner of the Bombesin receptor activated protein (BRAP). This interaction was shown to play a negative regulatory role in autophagy. In another study investigating the bleomycin-induced DNA damage pathway, Co-IP demonstrated that DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) associated with FBP-interacting repressor (FIR) splice variants, suggesting a role in the DNA damage response.

Table 4: Examples of Co-immunoprecipitation in Bleomycin-Related Research

Bait Protein Identified Interacting Protein(s) Cellular Context/Model Research Focus Citation
ATG5 BRAP Human bronchial epithelial cells Bleomycin-induced pulmonary fibrosis

Pull-down Assays

Pull-down assays are an in vitro method used to detect physical interactions between two or more proteins and are conceptually similar to Co-IP. However, instead of an antibody, a purified "bait" protein, often tagged with an affinity tag (like GST or a His-tag), is immobilized on beads. This bait-coated matrix is then incubated with a cell lysate containing potential "prey" proteins. After washing away non-specific binders, the proteins that interacted with the bait are eluted and identified, typically by Western blotting.

This technique has been applied to validate direct protein-protein interactions suggested by other methods in bleomycin studies. For instance, to confirm the direct interaction between BRAP and ATG5, an in vitro pull-down assay was performed. Recombinant GST-tagged ATG5 was used as bait to successfully pull down the C-terminal domain of BRAP, confirming a direct physical interaction between the two proteins. Similarly, pull-down assays were used to examine whether DNA-PKcs and SAP155 could form a complex with FIR splice variants in cells treated with bleomycin, providing insights into the DNA damage repair machinery.

Table 5: Pull-Down Assay Findings in Bleomycin Research Contexts

Bait Protein (Tagged) Prey Protein Source Key Interaction Verified Research Area Citation
GST-ATG5 Lysates with recombinant MBP-tagged C-terminal BRAP Direct binding of ATG5 to BRAP Autophagy regulation in fibrosis

Protein-Fragment Complementation Assays (PCA)

Protein-Fragment Complementation Assays (PCA) are a powerful class of methods for detecting and quantifying protein-protein interactions within living cells. The principle involves splitting a reporter protein (such as a fluorescent protein or an enzyme) into two non-functional fragments. These fragments are then fused to two proteins of interest (a "bait" and a "prey"). If the bait and prey proteins interact, they bring the reporter fragments into close proximity, allowing them to reconstitute into a functional reporter protein, which generates a measurable signal (e.g., fluorescence or enzymatic activity).

While direct studies of bleomycin's protein interactions using PCA are not extensively documented, the technology is highly relevant. One variation of PCA was developed for use in thermophilic bacteria, where a thermostable bleomycin selectable marker was incorporated into the assay's expression vector. In this system, the interaction of bait and prey proteins reconstitutes an enzyme, allowing cell growth under selective conditions, while the bleomycin resistance gene on the same plasmid ensures maintenance of the system. This demonstrates the integration of bleomycin-related tools into advanced interaction assays, highlighting the potential for using PCA to screen for modulators of protein interactions involved in bleomycin's mechanism of action or resistance.

Table 6: Principles of Protein-Fragment Complementation Assays (PCA)

Component Function Example Citation
Reporter Protein Split into non-functional fragments; reconstitutes upon interaction. Green Fluorescent Protein (GFP), Luciferase, Dihydrofolate reductase (DHFR)
Bait and Prey Proteins of interest fused to reporter fragments. Any two potentially interacting proteins.
Signal Generated upon reporter reconstitution. Fluorescence, Luminescence, Cell survival

| Application | Detection of protein interactions in their native cellular environment. | Mapping signal transduction pathways, drug discovery. | thermofisher.comnih.gov |

Phage Display for Binding Partner Identification

Phage display is a powerful laboratory technique used to study protein-protein, protein-peptide, and protein-DNA interactions. This method utilizes bacteriophages, viruses that infect bacteria, to connect proteins with the genetic information that encodes them. neb.com In this technique, a gene encoding a protein of interest is inserted into a phage coat protein gene, causing the phage to "display" the protein on its outside while containing the gene for the protein on its inside. nih.gov This connection between genotype and phenotype allows for the rapid screening of large libraries of variants to identify protein-binding partners for a given target. neb.comnih.gov

The process, often called "biopanning," involves incubating a library of phage-displayed peptides or proteins with a target molecule, such as bleomycin, which has been immobilized on a solid support. neb.comnih.govnih.gov Unbound phages are washed away, and the specifically bound phages are eluted and then amplified by infecting host bacteria. nih.govtandfonline.com This cycle is repeated multiple times, each time enriching the population of phages that bind most strongly to the target. creative-biolabs.com After several rounds, the DNA from the enriched phage population is sequenced to identify the amino acid sequences of the binding partners. nih.gov

This technology is advantageous because it can screen billions of different peptides to identify binding motifs, even for small molecules like bleomycin. nih.govtandfonline.com It has been successfully used to identify peptides that bind to various targets for therapeutic and diagnostic purposes. nih.gov For example, phage display was used to screen a library to identify a peptide that binds to the C-terminal domain of connective tissue growth factor (CTGF), a key molecule in fibrosis, a condition that can be induced by bleomycin. researchgate.net While direct screening for bleomycin-binding proteins using phage display is a plausible application, specific examples in the literature are more focused on identifying resistance mechanisms. For instance, in silico modeling has been used to understand how the bleomycin resistance protein, BRPMBL, dimerizes to bind and sequester bleomycin, thus preventing it from damaging DNA. asm.orgresearchgate.net

StepDescriptionPurpose
Library IncubationA diverse library of phages displaying different peptides is incubated with the immobilized target molecule (e.g., bleomycin). nih.govnih.govAllow binding between the target and specific peptides on the phage surface.
WashingNon-specifically or weakly bound phages are washed away. nih.govcreative-biolabs.comRemove non-binders and reduce background noise. creative-biolabs.com
ElutionPhages that are specifically bound to the target are recovered. neb.comIsolate the target-binding phages.
AmplificationThe eluted phages are used to infect host bacteria, creating more copies of the binding phages. nih.govEnrich the population of specific binders for subsequent rounds of screening.
AnalysisAfter 3-5 rounds, the DNA of the enriched phage clones is sequenced. mdpi.comIdentify the amino acid sequence of the peptides that bind to the target.

Fluorescence-based Techniques for Microscopic Imaging and Nucleic Acid Sequencing

Fluorescence-based techniques are indispensable tools in bleomycin research, enabling both the visualization of the drug within cells and the detailed analysis of its effects on nucleic acids.

Microscopic Imaging: Fluorescence microscopy allows researchers to monitor the uptake and intracellular distribution of bleomycin. This can be achieved by utilizing the intrinsic fluorescence of bleomycin itself or by attaching a fluorescent label (a fluorophore) to the molecule. spiedigitallibrary.orgportlandpress.com For example, studies have used fluorescently labeled bleomycin-A5 to track its transport into yeast cells, revealing that it accumulates in the vacuole for detoxification. portlandpress.com In other studies, bleomycin has been labeled with dyes like BODIPY-FL or Cy5 to visualize its penetration through skin explants or its uptake into cancer cells. acs.orgresearchgate.netcore.ac.uk

Confocal laser scanning microscopy (CLSM) provides high-resolution images and has been used to confirm the uptake of bleomycin mixed with indocyanine green (ICG) during electrochemotherapy. mdpi.com Advanced techniques like three-photon excitation microscopy have also been employed to study bleomycin in living HeLa cells, reducing the phototoxicity associated with UV light excitation and showing that the drug distributes to various parts of the cell, including the endoplasmic reticulum, not just the nucleus. spiedigitallibrary.org Furthermore, fluorescence imaging is used to observe the cellular consequences of bleomycin treatment, such as visualizing DNA repair processes by staining for phosphorylated H2A.X histones, which mark sites of DNA damage. uj.edu.pl

Nucleic Acid Sequencing: Fluorescence plays a critical role in modern methods for analyzing bleomycin-induced DNA damage. Automated DNA sequencers that use laser-induced fluorescence have significantly improved the accuracy and precision of determining the specific DNA sequences where bleomycin-induced damage occurs. mdpi.com In these methods, DNA fragments are labeled with a fluorescent dye. As the fragments are separated by size using capillary electrophoresis, a laser excites the dye, and a detector measures the emitted fluorescence, allowing for the identification of the specific nucleotide sequence at the cleavage site. mdpi.com

This technology has confirmed that bleomycin preferentially cleaves DNA at 5'-GT and 5'-GC dinucleotide sequences. mdpi.com Researchers have also developed novel fluorescent reagents, such as FARP and FARPhC, to specifically label aldehyde-containing sites (like abasic sites) that are generated in DNA by bleomycin. nih.gov By using a donor (FARPhc) and an acceptor (FARP) fluorophore, fluorescence resonance energy transfer (FRET) can be used to quantify closely spaced damage sites, providing insight into the clustering of DNA lesions. nih.gov Another innovative approach uses the cleavage of a hairpin DNA structure by bleomycin-Fe(II) to trigger a "signal on" fluorescence detection system, which is amplified by an enzyme (exonuclease III) for ultrasensitive detection of the drug. rsc.org

In Vivo (Non-Human) Models and Imaging Modalities

Advanced Imaging Techniques for Tumor Monitoring in Animals (e.g., CT, PET/CT, MRI in dogs)

In vivo animal models are crucial for studying the effects of bleomycin, particularly for monitoring tumor response and observing drug-induced toxicities like pulmonary fibrosis. nih.govatsjournals.org A variety of advanced imaging modalities are used to non-invasively track these processes over time in living animals. mdpi.com

Computed Tomography (CT) is widely used for anatomical imaging of the lungs. High-resolution CT (HRCT) is particularly valuable in assessing lung injury, as it provides detailed images of lung structures. nih.gov In preclinical studies, CT is often used to monitor the development and progression of bleomycin-induced pulmonary fibrosis in rodent models. mdpi.com

Positron Emission Tomography (PET) is a functional imaging technique that can measure metabolic activity or track specific molecular targets. When combined with CT (PET/CT), it provides both functional and anatomical information. nih.gov

18F-FDG PET/CT: The radiotracer 18F-fluorodeoxyglucose (18F-FDG) is a glucose analog, and its uptake indicates metabolic activity. In bleomycin-induced lung injury models in mice, 18F-FDG PET/CT has shown increased uptake during the inflammatory phase. snmjournals.orgfrontiersin.org It is also used to assess metabolic activity in tumors.

Leukocyte-specific PET/CT: To specifically track inflammation, leukocytes can be labeled with a positron emitter like 18F. Studies in mice have used 18F-FBEM–labeled leukocytes to image leukocyte recruitment to the lungs following bleomycin administration. snmjournals.org

Fibrosis-specific PET/CT: To distinguish fibrosis from inflammation, tracers that bind to components of the fibrotic matrix are being developed. For instance, a PET tracer specific for Collagen-I has been evaluated in a rat model of bleomycin-induced lung injury to detect the early formation of fibrotic lesions. mdpi.com Another tracer, targeting Fibroblast Activation Protein (FAP), has been used to map early signs of fibrogenesis. frontiersin.org

Magnetic Resonance Imaging (MRI) offers excellent soft-tissue contrast without using ionizing radiation, making it a preferred modality for many animal studies. mdpi.commdpi.com MRI can differentiate between various tissue states, such as edema (inflammation) and established fibrotic tissue. mdpi.com In rat models of bleomycin-induced lung injury, MRI has been used to characterize lesions and track the time course of inflammation and fibrosis. nih.govmdpi.com The combination of MRI with PET provides a powerful, multi-modal approach to monitor both structural and molecular changes during disease progression. mdpi.com

While most research is conducted in rodent models, studies involving dogs also utilize these advanced imaging techniques. For example, the penetration of a liposomal formulation of bleomycin has been studied in ex-vivo canine skin explants. researchgate.netcore.ac.uk In clinical veterinary oncology, imaging techniques like CT and MRI are standard for monitoring tumor responses to treatments that may include bleomycin.

Tissue and Fluid Sampling for Biochemical Analysis in Animal Models

In conjunction with in vivo imaging, the collection and analysis of tissue and fluid samples from animal models provide critical biochemical and cellular data to understand the mechanisms of bleomycin's action and toxicity. atsjournals.org The bleomycin-induced mouse model of pulmonary fibrosis is a cornerstone of this research, with analyses often performed on lung tissue and bronchoalveolar lavage fluid (BALF). biorxiv.orgnih.gov

Tissue Sampling:

Lung Tissue: Following bleomycin administration (commonly via intratracheal instillation), lung tissue is harvested at various time points. nih.goversnet.org Histological assessment using stains like Masson's trichrome is a standard method to visualize and score the extent of collagen deposition and fibrosis. atsjournals.orgnih.gov Biochemical analysis of lung homogenates is performed to quantify key markers of fibrosis. A widely used method is the hydroxyproline (B1673980) assay, as hydroxyproline is a major component of collagen, and its levels correlate with total collagen content. atsjournals.orgersnet.org Gene and protein expression analyses are also common, measuring levels of pro-fibrotic markers like transforming growth factor-β1 (TGF-β1), fibronectin, and procollagen-1. nih.gov

Fluid Sampling:

Bronchoalveolar Lavage Fluid (BALF): BALF is collected by washing the airways and provides a snapshot of the inflammatory and cellular environment within the lungs. biorxiv.orgekb.eg Analysis of BALF includes total and differential cell counts to quantify immune cells like neutrophils, lymphocytes, and macrophages. biorxiv.orgekb.egresearchgate.net The total protein concentration in BALF is also measured as an indicator of lung injury and vascular permeability. ekb.eg Additionally, levels of various cytokines and inflammatory mediators (e.g., interleukins, tumor necrosis factor-α) in the BALF are quantified to characterize the immune response over time. nih.gov

Blood/Serum/Plasma: Blood samples are collected to study the systemic effects of bleomycin and for pharmacokinetic analysis. For example, after injection of radiolabeled bleomycin in mice, serum samples were analyzed to determine the drug's half-life. pnas.org Serum can also be screened for autoantibodies in models designed to mimic autoimmune aspects of fibrotic diseases like systemic sclerosis. mdpi.com

These sampling methods, often used in a longitudinal manner across different time points (e.g., day 3, 7, 14, 21), allow researchers to build a comprehensive timeline of the pathological process, from acute inflammation to chronic fibrosis. nih.govnih.gov

Sample TypeAnalysis MethodBiomarkers MeasuredPurpose
Lung TissueHistology (e.g., Masson's Trichrome)Collagen deposition, fibrotic fociVisualize and score the severity of fibrosis. atsjournals.org
Lung TissueHydroxyproline AssayHydroxyproline contentQuantify total collagen content as a primary measure of fibrosis. ersnet.org
Lung TissueqRT-PCR / Western BlotTGF-β1, Procollagen-1, FibronectinMeasure the expression of key pro-fibrotic genes and proteins. nih.gov
BALFCell Counting (Total & Differential)Neutrophils, macrophages, lymphocytesCharacterize the inflammatory cell infiltrate in the lungs. biorxiv.orgekb.eg
BALFProtein AssayTotal protein concentrationAssess lung injury and vascular permeability. ekb.eg
Serum/PlasmaHPLC / Radiometric AssayBleomycin concentrationDetermine pharmacokinetic properties like drug half-life. pnas.org

Computational and In Silico Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods, often referred to as in silico approaches, are essential for elucidating the molecular interactions between bleomycin and its biological targets at an atomic level. Molecular docking and molecular dynamics (MD) simulations are two of the most powerful techniques used in this domain. researchgate.netnih.gov

Molecular Docking: Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., bleomycin) when bound to a second (the receptor or target, e.g., DNA or a protein) to form a stable complex. researchgate.netnih.gov The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. rsc.org Docking studies have been instrumental in understanding how bleomycin interacts with DNA. They help visualize how the different domains of the bleomycin molecule, such as the metal-binding domain and the bithiazole tail, engage with the minor groove and intercalate between the base pairs of the DNA double helix. mdpi.com These studies can also explore interactions with protein targets. For example, docking has been used to investigate the binding of bleomycin to proteins like bleomycin hydrolase, an enzyme that detoxifies the drug, and to potential antibacterial targets like DNA gyrase. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations model the movement of atoms and molecules over time. researchgate.netnih.gov Starting from a docked complex, an MD simulation solves Newton's equations of motion for the system, allowing researchers to observe the stability of the ligand-receptor interaction and the conformational changes that occur in both the ligand and the target. fortunejournals.com MD simulations can validate the stability of a docked pose; if the ligand remains stably bound to the target throughout the simulation (e.g., over hundreds of nanoseconds), it lends confidence to the docking result. researchgate.net Key metrics analyzed during MD simulations include root-mean-square deviation (RMSD) to assess structural stability and the analysis of intermolecular interactions like hydrogen bonds. researchgate.net Simulations have been used to confirm the stability of bleomycin docked into various proteins and to study its interaction with DNA and even amyloid-beta (Aβ) peptides, where it was found to destabilize β-sheet structures. researchgate.netrsc.org The binding free energy of the complex can also be calculated from MD simulations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide a more accurate estimate of binding affinity. researchgate.net

Together, these computational tools provide invaluable insights that complement experimental data, helping to explain the structural basis for bleomycin's DNA sequence selectivity and its interactions with various cellular proteins. asm.orgmdpi.com

Predictive Modeling of Drug-Resistance Phenotypes

Predictive modeling, utilizing machine learning and other computational techniques, is an emerging and powerful approach to understanding and anticipating resistance to Bleomycin. These models integrate complex, high-dimensional data from various sources, such as genomics, transcriptomics, and proteomics, to identify patterns and biomarkers associated with drug sensitivity or resistance. mimuw.edu.plresearchgate.netmdpi.com The primary goal is to develop computational tools that can forecast treatment outcomes based on the molecular characteristics of a patient's cancer cells. mimuw.edu.pl

Research in this area has employed various machine learning algorithms, including Support Vector Machines (SVM), Random Forest (RF), and Deep Learning (DL) models, to analyze large datasets from cancer cell lines and patient tumors. aging-us.comnih.govmdpi.com For instance, one study developed a deep learning framework called TINDL which was trained on cancer cell line data to predict clinical drug response in patients. biorxiv.orgnih.gov This model identified a set of 243 genes whose expression levels were predictive of Bleomycin sensitivity. biorxiv.orgnih.gov Such models can significantly improve personalized medicine by identifying patients who are more or less likely to respond to Bleomycin therapy. mimuw.edu.pl

The development of these predictive models typically involves several key steps: data collection, feature engineering (selecting relevant molecular characteristics), model training, and validation. researchgate.net For example, a model might be trained on the gene expression profiles and known Bleomycin responses of a large panel of cancer cell lines. biorxiv.org The resulting algorithm can then be used to predict the response of a new tumor sample based on its gene expression data.

A study analyzing gastric cancer used machine learning models to identify a five-gene signature related to the mTOR signaling pathway that could predict sensitivity to various drugs, including Bleomycin. aging-us.com Another approach explored the use of radiomics—the high-throughput extraction of quantitative features from medical images—combined with a Random Forest classifier to predict Bleomycin-induced lung toxicity, a major side effect that can limit its use. mdpi.com While still in exploratory phases, these methods highlight the potential of predictive modeling to refine the clinical application of Bleomycin. mdpi.com

Table 1: Examples of Machine Learning Models in Bleomycin Research

Model Type Application Key Findings/Objective Reference(s)
Deep Learning (TINDL) Predict clinical drug response Identified 243 genes as potential biomarkers for Bleomycin sensitivity. biorxiv.orgnih.gov
Support Vector Machine (SVM) Predict mTOR signaling-related features in gastric cancer Identified a 5-gene signature (PPARA, FNIP1, WNT5A, HRAS, HIF1A) relevant to drug sensitivity. aging-us.com
Random Forest (RF) Predict Bleomycin-induced lung disease Used PET/CT radiomics features to classify drug-induced interstitial lung disease. mdpi.com
General Machine Learning Predict anti-cancer drug sensitivity Aims to improve personalized cancer medicine by predicting treatment outcomes from molecular profiles. mimuw.edu.pl

Genetic Engineering Techniques for Target and Resistance Studies (e.g., CRISPR engineering)

Genetic engineering, particularly the revolutionary CRISPR-Cas9 system, has become an indispensable tool for investigating the molecular mechanisms of Bleomycin action and resistance. nih.govnih.gov These techniques allow for precise and targeted modifications of the genome, enabling researchers to systematically identify genes that influence a cell's response to the drug. nih.govnih.gov

Whole-genome CRISPR knockout screens are a powerful application of this technology. biorxiv.orgbiorxiv.org In these experiments, a library of guide RNAs is introduced into a population of cancer cells, with each guide RNA designed to knock out a specific gene. nih.gov The cell population is then treated with Bleomycin. Genes whose knockout confers resistance to the drug will be "enriched" in the surviving cell population, while genes whose loss increases sensitivity will be "depleted". nih.govbiorxiv.org High-throughput sequencing is then used to identify these enriched or depleted genes, revealing critical components of the drug response pathway. nih.gov

For example, a genome-wide CRISPR/Cas9 screen in Hodgkin's lymphoma cells identified that the depletion of ASH2L, a component of a histone methyltransferase complex, conferred resistance to Bleomycin. biorxiv.orgbiorxiv.org This finding suggests that ASH2L levels could serve as a biomarker for predicting patient response to Bleomycin-containing chemotherapy. biorxiv.org Further investigation showed that the absence of ASH2L leads to decreased cell proliferation and enhanced DNA repair, explaining the observed resistance. biorxiv.org

CRISPR technology is also used for more targeted genetic manipulations to validate findings from screens or to explore specific hypotheses. For instance, researchers used CRISPR-Cas9 to create specific deletions and allele replacements in the nematode C. elegans to pinpoint a novel gene, scb-1, responsible for natural variation in Bleomycin resistance. nih.gov In another study, a CRISPR-Cas9 engineered mutation in the ANXA2 gene (ANXA2E139A) in lung epithelial cells was shown to eliminate Bleomycin binding. tandfonline.com This demonstrated that ANXA2 is a direct molecular target of Bleomycin and that this interaction is crucial for the drug's induction of pulmonary fibrosis. tandfonline.com

These genetic engineering approaches provide profound insights into the complex interplay between Bleomycin and the cellular machinery. They not only help to elucidate the drug's mechanism of action but also uncover novel resistance pathways, paving the way for the development of strategies to overcome resistance and improve therapeutic outcomes. nih.govresearchgate.net

Table 2: Key Genes in Bleomycin Response Identified via Genetic Engineering

Gene Technique Used Finding Cell/Organism Model Reference(s)
ASH2L CRISPR/Cas9 knockout screen Depletion confers resistance to Bleomycin. Hodgkin's lymphoma cells biorxiv.orgbiorxiv.org
scb-1 CRISPR-Cas9 deletions and allele replacements A novel gene required for Bleomycin resistance. Caenorhabditis elegans nih.gov
ANXA2 CRISPR-Cas9 engineered mutation Identified as a direct binding target of Bleomycin involved in pulmonary fibrosis. Mouse lung epithelial cells tandfonline.com
SRPK1 Genetic Suppressor Element (GSE) screen A peptide inhibitor of SRPK1 conferred Bleomycin resistance. Chinese hamster and HeLa cells aacrjournals.org

Future Directions and Emerging Research Avenues for Bleomycin

Exploration of Novel Therapeutic Combinations in Preclinical Models

A significant area of research is the exploration of novel therapeutic combinations to enhance the anticancer effects of bleomycin (B88199). Preclinical studies are actively investigating the synergistic potential of bleomycin with a range of other agents.

One promising approach is the combination of bleomycin with calmodulin antagonists. nih.gov Although a Phase II clinical trial in patients with high-grade gliomas did not show partial or complete responses, the synergistic activity observed in several preclinical models suggests that further investigation into the underlying mechanisms is warranted. nih.gov

Electrochemotherapy (ECT), a technique that uses electrical pulses to increase the permeability of cell membranes, has been shown to dramatically enhance the cytotoxicity of bleomycin. tandfonline.com Preclinical studies have demonstrated a 300- to 700-fold increase in bleomycin's effectiveness when delivered via ECT. tandfonline.com This enhanced uptake allows for lower doses of the drug, potentially reducing systemic toxicity. researchgate.net Research in animal models, including rats with brain tumors and dogs with mammary tumors, has shown high response rates with bleomycin-based ECT. ascopubs.orgarccjournals.com Furthermore, combining systemic and local administration of bleomycin during ECT is being explored in canine patients to improve response rates in tumors that are not fully responsive to standard ECT. nih.govvetoncologia.com

The combination of bleomycin with photochemical internalization (PCI) is another innovative strategy. apimtherapeutics.comnih.gov PCI utilizes a photosensitizing agent that, upon light activation, disrupts endosomal and lysosomal membranes, allowing the release of co-administered drugs like bleomycin into the cytosol. Preclinical studies in bladder cancer cell lines have demonstrated that PCI significantly enhances the efficacy of bleomycin. apimtherapeutics.comnih.gov

Researchers are also exploring the combination of bleomycin with immunomodulatory agents. For instance, studies are investigating the co-administration of bleomycin with agents that target regulatory T cells (Tregs) or transforming growth factor-beta (TGF-β) to counteract the immunosuppressive effects that can be induced by bleomycin itself. tandfonline.com Additionally, the combination of bleomycin with inhibitors of the TLR4/NF-κB pathway is being studied to regulate macrophage polarization and reduce inflammation, particularly in the context of bleomycin-induced lung injury. frontiersin.org

Preclinical Combination Therapies with Bleomycin

Combination Agent/MethodRationalePreclinical Model(s)Observed EffectReference(s)
Calmodulin AntagonistsSynergistic anticancer activityMurine sourcesEnhanced tumor cell killing nih.gov
Electrochemotherapy (ECT)Increases cell membrane permeability to enhance drug uptakeRat brain tumors, canine mammary tumorsSignificant increase in cytotoxicity and tumor regression tandfonline.comascopubs.orgarccjournals.com
Photochemical Internalization (PCI)Facilitates cytosolic delivery of bleomycinHuman and rat bladder cancer cell linesEnhanced bleomycin efficacy apimtherapeutics.comnih.gov
TGF-β/Treg InhibitorsCounteract bleomycin-induced immunosuppressionMouse tumor modelsPotential to enhance antitumor immune response tandfonline.com
TLR4/NF-κB Pathway InhibitorsModulate macrophage polarization and inflammationMouse models of pulmonary fibrosisAmelioration of lung injury and fibrosis frontiersin.org

Deeper Elucidation of DNA Repair Pathway Interactions

Bleomycin's primary mode of action is inducing DNA single- and double-strand breaks. nih.govnih.gov Consequently, a crucial area of future research lies in understanding the intricate interactions between bleomycin-induced damage and the various DNA repair pathways within cells. This knowledge can be leveraged to develop strategies that selectively enhance bleomycin's toxicity in cancer cells while sparing normal tissues.

Recent studies have revealed that bleomycin can actively suppress certain DNA repair mechanisms. For example, research has shown that bleomycin can downregulate the expression of Rad51, a key protein in the homologous recombination (HR) repair pathway. nih.govresearchgate.net This inhibition of HR repair, a major pathway for fixing double-strand breaks, likely contributes to bleomycin's cytotoxic effects. The mechanism appears to be at the transcriptional level, possibly through the depletion of the transcription factor E2F1. nih.govresearchgate.net

Conversely, cells possess mechanisms to repair the damage inflicted by bleomycin. Studies have identified both fast and slow components of DNA repair following bleomycin treatment. nih.gov The fast component, occurring within minutes, is inhibited by EDTA, while the slower component can continue for up to an hour. nih.gov Interestingly, the repair of DNA lesions does not always correlate directly with the repair of chromosomal aberrations, suggesting that only a specific subset of bleomycin-induced DNA lesions may be responsible for the observed chromosomal damage. nih.gov

The interaction between bleomycin and other DNA damaging agents, such as X-rays, has also been a subject of investigation. While both agents induce similar types of DNA damage, studies suggest that the lesions are repaired independently, with bleomycin not significantly inhibiting the repair of X-ray-induced single-strand breaks. nih.gov

In yeast models, which provide a powerful system for studying DNA repair, research has shown that genes from multiple repair pathways, including recombination and post-replication repair, are involved in repairing bleomycin-induced damage. asm.org The specific pathways and their interplay can depend on the concentration of bleomycin, highlighting the complexity of the cellular response. asm.org

Bleomycin's Interaction with DNA Repair Pathways

Pathway/ComponentEffect of BleomycinExperimental SystemKey FindingReference(s)
Homologous Recombination (HR)Inhibition via Rad51 downregulationHuman lung epithelial cells, mouse modelsBleomycin transcriptionally represses Rad51, impairing HR repair. nih.govresearchgate.net
General DNA RepairInduces both fast and slow repair componentsCHO cellsDistinct kinetics of DNA lesion repair, not all lesions lead to chromosomal aberrations. nih.gov
Interaction with X-ray Damage RepairNo significant inhibition of X-ray induced SSB repairRat and human tumor cellsBleomycin and X-ray damage are repaired independently. nih.gov
Multiple Repair Pathways (in yeast)Involves recombination and post-replication repairSaccharomyces cerevisiaeThe degree of involvement of different pathways is dose-dependent. asm.org

Investigation of Immunomodulatory Effects in Non-Clinical Systems

Emerging evidence suggests that bleomycin's anticancer activity is not solely due to its direct cytotoxic effects on tumor cells but also involves a complex interplay with the immune system. tandfonline.com Non-clinical studies are actively exploring these immunomodulatory properties to harness them for improved therapeutic outcomes.

One of the most significant findings is that bleomycin can induce immunogenic cell death (ICD). tandfonline.comnih.gov This is a specific form of cell death that triggers an immune response against the dying cancer cells. Bleomycin has been shown to induce key hallmarks of ICD, including the surface exposure of calreticulin (B1178941) and ERp57, the release of ATP, and the activation of autophagy. tandfonline.com In mouse models, cancer cells treated with bleomycin were able to stimulate a T-helper 1 (TH1)-biased immune response, which is crucial for effective antitumor immunity. tandfonline.com The antitumor effects of bleomycin in these models were found to be dependent on the presence of calreticulin on the cancer cells and on CD8+ T lymphocytes in the host. tandfonline.com

However, the immunomodulatory effects of bleomycin are not entirely straightforward. Research has revealed a "schizophrenic" or ambivalent nature, where it can both stimulate and suppress the immune system. tandfonline.com While inducing ICD, bleomycin can also promote the secretion of TGF-β, a potent immunosuppressive cytokine. tandfonline.comnih.gov This increase in TGF-β can lead to the accumulation of regulatory T cells (Tregs), which in turn can dampen the antitumor immune response by inhibiting CD8+ T cells. tandfonline.comnih.gov

Further studies have shown that electrochemotherapy with bleomycin can also modulate the immune system. In mouse models, bleomycin-based ECT has been shown to increase the percentage of CD4+ T cells and splenic memory B cells, as well as the levels of antitumor IgG antibodies. mdpi.com These findings suggest that ECT with bleomycin can stimulate both cellular and humoral antitumor immune responses. mdpi.com

In the context of bleomycin-induced lung injury, the immune response also plays a critical role. Studies in mice have shown that the influx of immune cells, such as eosinophils and T lymphocytes, contributes to the development of fibrosis. aai.org Interestingly, the specific immune cell populations involved can vary, with some models showing a predominant eosinophil infiltration and others a T-cell-driven response. aai.org

Immunomodulatory Effects of Bleomycin in Non-Clinical Models

Immunological EffectMechanismExperimental ModelOutcomeReference(s)
Induction of Immunogenic Cell Death (ICD)Surface exposure of calreticulin, ATP release, autophagyMouse tumor modelsStimulation of a TH1-biased antitumor immune response tandfonline.comnih.gov
ImmunosuppressionInduction of TGF-β secretion and Treg accumulationMouse tumor modelsInhibition of CD8+ T cell response, limiting therapeutic efficacy tandfonline.comnih.gov
Enhanced Immunity with ECTIncreased CD4+ T cells, memory B cells, and antitumor antibodiesMouse tumor modelsStimulation of both cellular and humoral antitumor immunity mdpi.com
Role in Lung InjuryInflux of eosinophils and T lymphocytesMouse models of pulmonary fibrosisContribution to the development of fibrosis aai.org

Harnessing Bleomycin's Mechanism for Diagnostic Applications in Animal Models

The unique DNA-damaging properties of bleomycin are also being explored for their potential in diagnostic applications, particularly in the field of oncology. The ability of bleomycin to preferentially target and damage certain cellular structures can be leveraged to develop novel imaging and diagnostic tools.

One area of investigation is the use of bleomycin in conjunction with advanced imaging techniques to visualize DNA damage and repair processes in living cells. For example, Raman microspectroscopy has been used to study the conformational changes in DNA induced by bleomycin in living HeLa cells. nih.govmdpi.com This technique can detect the transition from the normal B-DNA conformation to the A-DNA form, which occurs as a result of DNA strand breaks. nih.govmdpi.com Furthermore, fluorescence microscopy can be used to visualize the activation of DNA repair processes by detecting the phosphorylation of histone H2AX (γH2AX), a hallmark of DNA double-strand breaks. nih.govmdpi.com These methods provide a powerful way to monitor the cellular response to bleomycin in real-time and could potentially be adapted for diagnostic purposes in animal models.

The application of bleomycin in animal models of disease is well-established, particularly for inducing pulmonary fibrosis to study the disease process and test potential therapies. mdpi.comekb.egersnet.org The mouse bleomycin model is considered a valuable research tool for understanding the cellular and molecular pathways involved in fibrosis. ekb.eg While primarily used for therapeutic research, the detailed characterization of the pathological changes induced by bleomycin in these models provides a foundation for developing diagnostic markers of fibrosis.

In veterinary oncology, bleomycin is used in electrochemotherapy to treat various tumors in companion animals, such as dogs and cats. arccjournals.comrvc.ac.uknih.gov The successful use of bleomycin in treating spontaneous tumors in these animals, which often share similarities with human cancers, provides a valuable platform for translational research. nih.gov Monitoring the response of these tumors to bleomycin-based therapies using advanced imaging and molecular techniques could lead to the identification of biomarkers that predict treatment response, which could then be translated to human clinical practice. For instance, studies in green turtles with fibropapillomas have shown that electrochemotherapy with bleomycin can be an effective treatment, and monitoring plasma bleomycin concentrations in these animals can provide valuable pharmacokinetic data. researchgate.net

Development of Targeted Delivery Systems for Enhanced Specificity

A major focus of current research is the development of targeted delivery systems for bleomycin to increase its concentration at the tumor site while minimizing exposure to healthy tissues. researchgate.netnih.gov This approach aims to enhance the therapeutic efficacy of bleomycin and reduce its dose-limiting side effects. researchgate.netnih.gov

One of the most promising strategies involves the use of nanocarriers, such as liposomes and nanoparticles. researchgate.netnih.gov These tiny vesicles can encapsulate bleomycin and be engineered to specifically target cancer cells. A key approach is to decorate the surface of these nanocarriers with ligands that bind to receptors that are overexpressed on the surface of cancer cells. nih.gov

Folic acid is a particularly attractive targeting ligand because the folate receptor is frequently overexpressed in a variety of cancers, including oral cancer. nih.govfrontiersin.orgwaocp.comresearchgate.net Researchers have developed folic acid-conjugated nanoliposomes and nanoniosomes to deliver bleomycin specifically to these cancer cells. nih.govfrontiersin.orgwaocp.comresearchgate.net Preclinical studies have shown that these targeted systems lead to higher internalization of the drug by cancer cells, enhanced cytotoxicity, and improved cell cycle arrest compared to non-targeted formulations. nih.govfrontiersin.orgresearchgate.net

Other targeted delivery strategies under investigation include the use of transferrin-modified nanoparticles, as the transferrin receptor is also often upregulated in cancer cells. researchgate.net Additionally, techniques like photochemical internalization and the use of ultrasound are being explored to trigger the release of bleomycin from its carriers specifically at the tumor site. researchgate.netnih.gov

The development of these targeted delivery systems holds great promise for the future of bleomycin-based therapy. By improving the precision of drug delivery, these innovative approaches have the potential to make bleomycin a more effective and safer treatment option for a wider range of cancers.

Targeted Delivery Systems for Bleomycin

Delivery SystemTargeting Ligand/MethodCancer ModelKey AdvantageReference(s)
NanoliposomesFolic AcidOral CancerHigher internalization, improved cytotoxicity, enhanced cell cycle arrest nih.govfrontiersin.orgresearchgate.net
NanoniosomesFolic AcidOral CancerEffective targeted delivery, enhanced cytotoxicity waocp.com
NanoparticlesTransferrinLung CancerPotential for targeted delivery to cells with high transferrin receptor expression researchgate.net
General NanocarriersPhotochemical Internalization, UltrasoundVariousSpatially controlled drug release at the tumor site researchgate.netnih.gov

Q & A

Basic Research Questions

Q. How can researchers identify knowledge gaps in Blocamicina’s mechanism of action to formulate focused research questions?

  • Methodological Answer : Conduct a systematic literature review using frameworks like PICO (Population: target cells/organisms; Intervention: this compound dosage/administration; Comparison: control groups; Outcome: molecular pathways) to isolate understudied areas. Prioritize studies where this compound’s interactions with specific proteins or cellular processes lack mechanistic clarity. Validate gaps by cross-referencing recent reviews and preclinical trial data .
  • Example Table :

Literature GapProposed Research QuestionPICO Elements
Unknown impact on mitochondrial apoptosisHow does this compound modulate Bcl-2 family protein activity in cancer cells?Population: HeLa cells; Intervention: 10 μM this compound; Comparison: untreated cells; Outcome: Caspase-3 activation

Q. What experimental design considerations are critical for initial pharmacokinetic studies of this compound?

  • Methodological Answer : Use a longitudinal cohort design with staggered dosing in animal models (e.g., murine). Key parameters:

  • Control groups : Include vehicle-only and comparator compounds.
  • Sampling intervals : Collect plasma/tissue samples at 0, 1, 4, 8, 24 hours post-administration.
  • Analytical methods : LC-MS/MS for quantification; validate assays using FDA guidelines for precision (±15% error tolerance) .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthesis to improve yield while maintaining stereochemical purity?

  • Methodological Answer : Apply Design of Experiments (DoE) principles to test variables (e.g., reaction temperature, catalyst loading). Use HPLC with chiral columns to assess enantiomeric excess. For contradictions in yield data, perform sensitivity analysis to identify critical parameters (e.g., solvent polarity’s nonlinear effect on byproduct formation) .
  • Example Table :

Variable Range TestedYield (%)Enantiomeric Excess (%)
60–80°C reaction temp72–8992–98
5–10 mol% catalyst65–8288–94

Q. How should researchers address contradictory data on this compound’s efficacy across different in vivo models?

  • Methodological Answer : Conduct a meta-analysis of existing studies, stratifying by model type (e.g., xenograft vs. genetically engineered mice). Use mixed-effects models to account for variability in dosing regimens, tumor implantation sites, and endpoint measurements. Validate findings via orthogonal assays (e.g., PET imaging for drug biodistribution vs. traditional histology) .

Q. What statistical approaches are most robust for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

  • Methodological Answer : Employ nonlinear regression (e.g., sigmoidal EC50 models) with bootstrapping to estimate confidence intervals. For single-cell heterogeneity, integrate RNA-seq data with dose-response curves using machine learning (e.g., random forests to identify transcriptomic predictors of resistance) .

Methodological Best Practices

  • Data Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., harmonized cell lines, media, and assay protocols). Use Bland-Altman plots to quantify systematic biases .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, crystallography data, and experimental protocols in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Blocamicina
Reactant of Route 2
Blocamicina

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.